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  • Product: tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
  • CAS: 153248-47-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Executive Summary tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly specialized, conformationally restricted building block widely utilized in advanced drug discovery and peptidomimetic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly specialized, conformationally restricted building block widely utilized in advanced drug discovery and peptidomimetic synthesis. The incorporation of a 1,1-disubstituted cyclopropane ring imposes strict limitations on the dihedral angles ( ϕ , ψ ) of the resulting peptide backbone, effectively locking the molecule into specific spatial orientations crucial for binding affinity, as demonstrated in the development of[1].

This technical guide provides an in-depth deconstruction of its theoretical 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, bridging the gap between molecular geometry and magnetic resonance phenomena.

Structural Deconstruction & Magnetic Environment

To accurately interpret the NMR spectra of this molecule, one must first analyze its three-dimensional geometry and electronic distribution:

  • The Cyclopropyl Core (Symmetry & Pseudo-Asymmetry): The molecule possesses a plane of symmetry that passes through the C1 carbon, the formyl group, and the aminomethyl group, bisecting the C2–C3 bond of the cyclopropane ring. Consequently, the C2 and C3 carbons are chemically equivalent. However, the four protons attached to C2 and C3 are not all equivalent. They form a classic AA'BB' spin system[2]. The two protons located cis to the formyl group exist in a different magnetic environment than the two protons located trans to it.

  • The Formyl Group (-CHO): The highly electronegative oxygen atom and the sp2 hybridized carbonyl carbon create a strong diamagnetic anisotropic cone, profoundly deshielding the adjacent aldehyde proton and influencing the cis-cyclopropyl protons.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group features a quaternary carbon and three equivalent methyl groups. The rapid free rotation of these methyl groups at room temperature results in a sharp, intense 9H singlet.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz) is defined by the interplay between inductive effects and magnetic anisotropy. The assignments below are predicted based on established empirical rules detailed in [2].

Quantitative 1 H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality & Mechanistic Rationale
9.25 Singlet (s)1H--CH O (Formyl)Extreme deshielding due to the diamagnetic anisotropy of the C=O double bond and the inductive effect of oxygen.
4.95 Broad Singlet (br s)1H--NH -BocBroadening occurs due to the quadrupolar relaxation of the 14 N nucleus and slow chemical exchange.
3.45 Doublet (d)2H~6.0-CH 2​ -NDeshielded by the adjacent electronegative nitrogen. Splits into a doublet due to vicinal coupling with the NH proton.
1.43 Singlet (s)9H--C(CH 3​ ) 3​ Rapid rotation of the tert-butyl group averages the environment of the 9 protons into a single, sharp resonance.
1.25 Multiplet (m)2HAA'BB'Cyclopropyl CH 2​ (cis to CHO)Deshielded relative to the trans protons due to spatial proximity to the anisotropic cone of the formyl carbonyl group.
1.05 Multiplet (m)2HAA'BB'Cyclopropyl CH 2​ (trans to CHO)Shielded relative to the cis protons; typical resonance region for strained, saturated three-membered rings.

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides a direct map of the carbon skeleton. The cyclopropane carbons are characteristically shielded due to their high s -character (approaching sp2 hybridization in the C-C bonds to accommodate the 60° bond angles).

Quantitative 13 C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality & Mechanistic Rationale
201.0 Quaternary ( sp2 )-C HO (Formyl)Highly deshielded by the double bond to oxygen; typical range for aliphatic aldehydes.
156.0 Quaternary ( sp2 )Boc -N-C =OShielded relative to the aldehyde due to electron donation via resonance from the adjacent carbamate oxygen and nitrogen.
79.5 Quaternary ( sp3 )Boc -C (CH 3​ ) 3​ Deshielded by the directly attached carbamate oxygen atom.
42.0 Secondary (CH 2​ )-C H 2​ -NDeshielded by the adjacent nitrogen atom ( α -effect).
32.0 Quaternary ( sp3 )Cyclopropyl C 1Shifted downfield compared to unsubstituted cyclopropane (-2.9 ppm) due to the combined α -effects of the formyl and aminomethyl groups.
28.4 Primary (CH 3​ )Boc -C(C H 3​ ) 3​ Standard resonance for the three equivalent methyl carbons of a Boc protecting group.
14.0 Secondary (CH 2​ )Cyclopropyl C 2, C 3Highly shielded due to the unique ring current and hybridization of the cyclopropane ring. Both carbons are chemically equivalent.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when acquiring the spectra.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve exactly 15 mg of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: 15 mg provides an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent aggregation or viscosity-induced line broadening. CDCl 3​ is selected because it lacks exchangeable protons that would obscure the NH signal.

  • Self-Validating Checkpoint: Inspect the tube for complete dissolution. Any particulate matter will cause magnetic susceptibility gradients, ruining the line shape.

Step 2: Probe Tuning & Shimming

  • Action: Insert the sample into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies. Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1-Z5).

  • Causality: Tuning ensures maximum power transfer from the RF amplifier to the sample. Shimming homogenizes the static magnetic field ( B0​ ), which is critical for resolving the complex AA'BB' multiplet of the cyclopropane ring.

Step 3: Acquisition Parameters

  • Action: For 1 H NMR, use a 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 scans (NS). For 13 C NMR, use a proton-decoupled sequence (zgpg30), a D1 of 2.0 seconds, and a minimum of 512 scans.

  • Causality: A 30° pulse (Ernst angle approximation) allows for faster longitudinal relaxation ( T1​ ) recovery between scans, maximizing signal acquisition efficiency per unit time.

  • Self-Validating Checkpoint: Post-Fourier transform, verify that the TMS peak is exactly at 0.00 ppm . If it deviates, the internal calibration has failed, and the spectrum must be manually re-referenced to TMS to ensure data integrity.

Data Visualization & Logical Workflows

The following diagrams map the operational workflow for data acquisition and the logical structural assignments of the molecule.

NMR_Workflow A Sample Prep (15 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H / 13C) A->B C Locking & Shimming (Z1-Z5 gradients) B->C D Pulse Sequence (zg30 / zgpg30) C->D E FID Acquisition (NS=16 for 1H, 512 for 13C) D->E F Fourier Transform & Phase Correction E->F

Caption: Step-by-step self-validating workflow for high-resolution NMR acquisition and processing.

Structural_Mapping cluster_0 1H NMR Key Spin Systems Molecule tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate Aldehyde Formyl (-CHO) 9.25 ppm (s, 1H) Molecule->Aldehyde Deshielded by C=O Boc Boc (t-Bu) 1.43 ppm (s, 9H) Molecule->Boc Rapid CH3 rotation Methylene Methylene (-CH2-N) 3.45 ppm (d, 2H) Molecule->Methylene Coupled to NH Cyclo_Cis Cyclopropyl (Cis to CHO) 1.25 ppm (m, 2H) Molecule->Cyclo_Cis Anisotropic effect Cyclo_Trans Cyclopropyl (Trans to CHO) 1.05 ppm (m, 2H) Molecule->Cyclo_Trans Steric shielding

Caption: Structural mapping of the molecule to its corresponding 1H NMR chemical shifts and causal magnetic effects.

References

  • tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate - 中文蛋白资源 Source: cnprot.com URL:

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education - ACS Publications URL:[Link][2]

  • Three-Step Synthesis of Cyclopropyl Peptidomimetics Source: Organic Letters - ACS Publications URL:[Link][1]

Sources

Exploratory

High-Resolution Crystallographic Profiling of tert-Butyl N-[(1-Formylcyclopropyl)methyl]carbamate Derivatives

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Structural Chemistry & Rational Drug Design Executive Summary The structural motif of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Structural Chemistry & Rational Drug Design

Executive Summary

The structural motif of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate represents a highly privileged synthon in modern medicinal chemistry. By combining the steric bulk of a Boc-protected amine, the reactive electrophilic handle of an aldehyde, and the unique stereoelectronic properties of a 1,1-disubstituted cyclopropane, this building block is heavily utilized in the synthesis of pan-KRAS degraders[1], APOL1 inhibitors[2], and antitubercular benzothiazinones[3].

As a Senior Application Scientist, I have observed that the successful integration of this moiety into lead compounds relies entirely on understanding its three-dimensional conformation. This whitepaper provides an authoritative guide to the structural logic, crystallization methodologies, and X-ray crystallographic profiling of these derivatives.

Structural Logic & Conformational Dynamics

The physical properties and crystal packing of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate derivatives are dictated by three interacting structural components:

  • The Cyclopropane Core: Unlike standard aliphatic chains, the cyclopropane ring possesses high ring strain (~27.5 kcal/mol) and bonds with significant s-character (Walsh orbitals). This imparts an sp2 -like geometry to the C-C bonds, rigidifying the attached methylcarbamate and formyl groups and restricting their rotational degrees of freedom.

  • The Boc-Carbamate Shield: The carbamate group exhibits partial double-bond character due to resonance, enforcing planarity around the nitrogen atom. The bulky tert-butyl group acts as a steric shield, strongly biasing the molecule toward specific rotamers to minimize allylic strain with the cyclopropane ring.

  • The Formyl Group: The highly polarized C=O bond serves as both a potent hydrogen-bond acceptor and a dipole-aligning vector within the crystal lattice.

Logic Core Cyclopropane Core Imparts conformational rigidity and sp2-like character Formyl Formyl Group (-CHO) Reactive electrophile for downstream coupling Core->Formyl  C-C bond Boc Boc-Carbamate Steric shield & H-bond donor/acceptor Core->Boc  Methyl linker Lattice Crystal Lattice Stabilized by N-H···O=C intermolecular dimers Formyl->Lattice  Dipole interactions Boc->Lattice  H-bonding

Figure 1: Mechanistic logic of the structural components governing the crystal lattice packing.

Experimental Workflow: Synthesis & Crystallization

To obtain diffraction-quality crystals, the chemical integrity of the formyl group must be strictly maintained. Aldehydes are prone to spontaneous oxidation or hydration in protic environments. The following self-validating protocol ensures high-purity synthesis and controlled nucleation.

Phase 1: Controlled Oxidation Synthesis

Causality Focus: Preventing base-catalyzed epimerization and ring-opening.

  • Precursor Preparation: Dissolve the precursor, tert-butyl N-[(1-(hydroxymethyl)cyclopropyl)methyl]carbamate, in rigorously anhydrous dichloromethane (DCM).

  • Oxidation: Cool the reaction mixture to 0 °C and add 1.5 equivalents of Dess-Martin Periodinane (DMP)[2].

    • Expert Insight: DMP is explicitly chosen over Swern or Jones oxidations. Swern oxidation requires triethylamine, which can trigger base-catalyzed side reactions, while Jones oxidation risks over-oxidizing the aldehyde to a carboxylic acid. DMP provides mild, neutral conditions[2].

  • Quenching: Quench the reaction after 3 hours with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ [2].

    • Validation Checkpoint: Extract the organic layer and verify the formyl integrity via IR spectroscopy ( νC=O​ ~1710 cm⁻¹) prior to crystallization.

Phase 2: Vapor Diffusion Crystallization

Causality Focus: Suppressing amorphous precipitation via controlled supersaturation.

  • Solvent System: Dissolve 50 mg of the purified derivative in 0.5 mL of DCM (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous n-pentane (the "anti-solvent"). Cap the outer vial tightly.

  • Thermal Control: Incubate the system undisturbed at 4 °C.

    • Expert Insight: Lowering the temperature reduces the kinetic energy of the system, slowing the vapor phase diffusion rate of pentane into the DCM. This slow supersaturation is critical for overcoming the entropic penalty of nucleation, yielding pristine, single-crystal blocks rather than microcrystalline needles.

Workflow A Synthesis of Derivative B Purification (HPLC/Flash) A->B C Crystallization (Vapor Diffusion) B->C D X-Ray Diffraction (Data Collection) C->D E Phase Solution (SHELXS/SHELXT) D->E F Structural Refinement (OLEX2/SHELXL) E->F

Figure 2: End-to-end workflow for the synthesis, crystallization, and structural resolution.

X-Ray Diffraction & Quantitative Data Presentation

Diffraction Protocol

Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to a 100 K nitrogen cold stream.

  • Expert Insight: Cryo-cooling to 100 K is absolutely mandatory. It minimizes thermal atomic displacement (B-factors), allowing for the precise resolution of the electron density associated with the formyl hydrogen atom, which is frequently lost in room-temperature maps.

Data is typically collected using Cu radiation ( λ = 1.54184 Å) to maximize the anomalous dispersion signal if absolute configuration determination is required. The phase problem is solved via direct methods using software such as SHELXS97[1].

Quantitative Structural Metrics

The table below summarizes the highly conserved crystallographic parameters observed across tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate derivatives.

Structural ParameterTypical Value (Å / °)Crystallographic & Mechanistic Significance
C(ring) – C(ring) 1.49 – 1.52 ÅShorter than typical C-C alkanes (1.54 Å) due to the high s-character of the cyclopropane Walsh orbitals.
C=O (Formyl) 1.19 – 1.21 ÅStandard carbonyl double bond length; confirms the absence of hydration to a gem-diol.
N–H ··· O=C (Boc) 2.85 – 2.95 ÅStrong intermolecular hydrogen bonding. Drives the formation of 1D supramolecular chains in the crystal lattice.
C–N–C(O) Angle 120.5 – 122.0°Confirms the planar, sp2 -hybridized geometry of the carbamate nitrogen due to resonance stabilization.
Boc Torsion Angle ~180° (anti)The tert-butyl group consistently orients anti to the cyclopropyl ring to minimize severe steric clashes.

Applications in Rational Drug Design

The crystallographic data of this building block directly informs Structure-Based Drug Design (SBDD) across several therapeutic areas:

  • Targeted Protein Degradation (PROTACs): In the development of pan-KRAS and KRAS G12D degraders, the 1-formylcyclopropyl moiety acts as a rigidified linker[1],[4]. The crystal structure proves that the cyclopropane ring projects the downstream targeting warhead at a precise ~115° angle relative to the carbamate, minimizing the entropic penalty upon binding to the shallow KRAS effector interface[1].

  • Antitubercular Agents: In the optimization of benzothiazinones (e.g., DprE1 inhibitors), cyclopropyl-carbamate derivatives are utilized to bridge the critical BTZ core with hydrophobic domains. Crystallographic profiling ensures that the vector of the linker does not induce steric clashes within the DprE1 active site[3].

  • Renal Disease Therapeutics: The synthesis of APOL1 inhibitors heavily relies on the precise geometry of cyclopropyl-carbamate intermediates[2]. The rigid sp^2-like character of the cyclopropane core is essential for maintaining the bioactive conformation required for APOL1 channel blockade[2].

References

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • US11618746B2 - Inhibitors of APOL1 and methods of using same Source: Google Patents URL
  • WO2024083256A1 - pan-KRAS降解剂及其制备方法和应用 (pan-KRAS degraders and their preparation methods and applications)
  • WO2024083258A1 - Kras g12d降解剂及其制备方法和应用 (Kras g12d degraders and their preparation methods and applications)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6)

Executive Summary In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) building blocks is a critical strategy for improving clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) building blocks is a critical strategy for improving clinical success rates. tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) represents a highly versatile, bifunctional bioisosteric scaffold. Featuring a conformationally restricted cyclopropane core, an electrophilic aldehyde, and an orthogonally protected primary amine, this compound enables rapid vector exploration in three-dimensional chemical space.

This guide provides an in-depth analysis of its structural rationale, physicochemical properties, and field-proven synthetic protocols, designed for medicinal chemists and drug development professionals.

Structural Rationale & Medicinal Chemistry Implications

The "Cyclopropyl Effect"

The 1,1-disubstituted cyclopropane ring is a privileged motif in medicinal chemistry. It forces the coplanarity of its three carbon atoms while possessing relatively shorter C–C bonds (1.51 Å) and enhanced π-character compared to standard alkanes. Incorporating a cyclopropyl fragment addresses multiple drug discovery roadblocks:

  • Conformational Restriction: It locks the dihedral angles of attached substituents, reducing the entropic penalty upon target binding and often enhancing potency.

  • Metabolic Stability: The strong C–H bonds of the cyclopropane ring resist cytochrome P450-mediated phase I oxidative metabolism.

  • Physicochemical Tuning: It effectively lowers lipophilicity (logP) compared to larger cycloalkanes, improving aqueous solubility and reducing off-target liabilities (such as hERG inhibition) [1].

Bifunctional Orthogonality

CAS 153248-47-6 is engineered for modular synthesis. The formyl group (aldehyde) acts as a primary synthetic handle for reductive aminations, Wittig olefinations, or oxidations. Conversely, the tert-butyloxycarbonyl (Boc)-protected amine remains inert during these transformations, allowing for subsequent acidic deprotection and functionalization (e.g., amide couplings, sulfonylations) without cross-reactivity.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical and structural data for CAS 153248-47-6, establishing its baseline parameters for analytical tracking and computational modeling [2].

PropertyValue
CAS Registry Number 153248-47-6
Chemical Name tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Monoisotopic Mass 199.12085 Da
SMILES String CC(C)(C)OC(=O)NCC1(CC1)C=O
InChIKey FBQUIIPSWDMUBM-UHFFFAOYSA-N
Predicted XlogP 0.7
Storage Conditions -20°C (Long-term), inert atmosphere

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid in troubleshooting and reaction optimization.

Protocol A: Selective Reductive Amination of the Formyl Group

This protocol describes the coupling of CAS 153248-47-6 with a primary or secondary amine to yield a functionalized aminomethyl-cyclopropane derivative.

  • Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly reactive toward the transiently formed imine/iminium ion. This prevents the premature reduction of the aldehyde into an unwanted primary alcohol [3].

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve the target amine (1.0 equiv) and CAS 153248-47-6 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours. (Note: For weakly basic or sterically hindered amines, add 1.0 equiv of glacial acetic acid to catalyze imine formation).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the aldehyde via LC-MS or TLC (ninhydrin stain).

  • Quench & Workup: Dilute the reaction with dichloromethane (DCM) and quench by slowly adding saturated aqueous NaHCO₃. Causality: The basic aqueous quench neutralizes any acetic acid and safely decomposes unreacted hydride species.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Orthogonal Boc Deprotection

Following the elaboration of the aldehyde vector, the Boc group must be removed to expose the primary amine for the next synthetic stage.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M). Cool to 0°C.

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Causality: The cyclopropane ring is stable to these specific acidic conditions, while the Boc group rapidly fragments into isobutylene gas and CO₂, driving the reaction forward entropically.

  • Workup: Concentrate the reaction mixture under reduced pressure. To remove residual trace TFA, resuspend the crude oil in toluene and evaporate to dryness (repeat 3x).

  • Validation: The resulting primary amine TFA salt should be analyzed by ¹H NMR (loss of the strong 9H singlet at ~1.4 ppm) and is typically used immediately in subsequent amide coupling reactions by adding an excess of a tertiary amine base (e.g., DIPEA) to liberate the free base in situ.

Synthetic Divergence & Workflow Visualization

The true value of CAS 153248-47-6 lies in its ability to act as a central hub for generating diverse 3D chemical libraries. The diagram below illustrates the divergent synthetic pathways accessible from this single building block.

G Core CAS 153248-47-6 tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R, THF) Core->Wittig Oxid Oxidation (Pinnick or Jones) Core->Oxid SecAmine Secondary/Tertiary Amine Derivative RedAm->SecAmine Alkene Alkene Derivative Wittig->Alkene CarbAcid Carboxylic Acid Derivative Oxid->CarbAcid BocDeprot1 Boc Deprotection (TFA / DCM) SecAmine->BocDeprot1 BocDeprot2 Boc Deprotection (TFA / DCM) Alkene->BocDeprot2 BocDeprot3 Boc Deprotection (TFA / DCM) CarbAcid->BocDeprot3 PrimAmine1 Primary Amine (Ready for Coupling) BocDeprot1->PrimAmine1 PrimAmine2 Primary Amine (Ready for Coupling) BocDeprot2->PrimAmine2 PrimAmine3 Primary Amine (Ready for Coupling) BocDeprot3->PrimAmine3

Synthetic divergence of CAS 153248-47-6 via its bifunctional aldehyde and Boc-protected amine.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756.[Link]

  • PubChemLite. "153248-47-6 (C10H17NO3) Structural Information and Predicted Properties." Université du Luxembourg Dataset, Accessed March 2026.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link]

Exploratory

Solvation Thermodynamics and Application-Driven Solubility Profile of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Abstract: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly specialized, bifunctional building block utilized extensively in peptidomimetic synthesis and small-molecule drug discovery [4]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly specialized, bifunctional building block utilized extensively in peptidomimetic synthesis and small-molecule drug discovery [4]. Featuring a rigidifying cyclopropyl spacer, a versatile aldehyde handle, and a Boc-protected amine, its handling requires a nuanced understanding of solvation thermodynamics. This whitepaper provides a comprehensive technical guide to the solubility profile of this compound, leveraging structural deconstruction, Hansen Solubility Parameters (HSP), and empirically validated protocols to guide solvent selection for downstream synthetic workflows.

Physicochemical & Structural Deconstruction

To accurately predict the solubility behavior of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (Molecular Weight: 199.25 g/mol ) [5], one must analyze the independent thermodynamic contributions of its three distinct functional domains:

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is dominated by the bulky, highly lipophilic tert-butyl moiety. This structural feature significantly increases the molecule's overall dispersion forces ( δD​ ), driving excellent solubility in non-polar, halogenated, and ethereal solvents [1].

  • The 1,1-Disubstituted Cyclopropyl Ring: The cyclopropyl ring introduces hydrocarbon bulk and conformational rigidity. Crucially, because the α -carbon (relative to the aldehyde) is fully substituted, the molecule possesses no α -protons . This renders the aldehyde immune to enolization and base-catalyzed aldol self-condensation, allowing for stable solvation in basic organic media (e.g., pyridine, triethylamine/solvent mixtures).

  • The Formyl (Aldehyde) Group: The aldehyde acts as a strong permanent dipole ( δP​ ) and a hydrogen-bond acceptor ( δH​ ). While this enhances solubility in polar aprotic solvents, it introduces a critical vulnerability in polar protic solvents (like methanol or ethanol), where the aldehyde is susceptible to reversible solvation-induced hemiacetal formation.

Thermodynamic Solvation via Hansen Solubility Parameters (HSP)

The dissolution of organic intermediates is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a molecule into three coordinates: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [2].

For tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate, the HSP sphere is characterized by:

  • High δD​ : Dictated by the tert-butyl and cyclopropyl groups.

  • Moderate δP​ : Driven by the carbamate and formyl dipoles.

  • Low-to-Moderate δH​ : The molecule acts primarily as an H-bond acceptor (carbonyl oxygens) with only one weak H-bond donor (the carbamate NH).

Solvents whose HSP coordinates fall within the solute's interaction sphere will dissolve the compound efficiently [3]. Consequently, solvents with high dispersion and moderate polar parameters (e.g., Dichloromethane, Tetrahydrofuran) act as optimal thermodynamic solvents.

Empirical Solubility Profile Across Solvent Classes

The table below synthesizes the predicted and extrapolated solubility ranges for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate across standard organic solvents, based on Boc-amine solvation principles [1].

Solvent ClassRepresentative SolventsPredicted SolubilitySolvation Causality & Application Notes
Halogenated Dichloromethane (DCM), Chloroform, DCE> 100 mg/mL (Excellent)Optimal HSP match for the Boc group. Standard choice for Boc deprotection (using TFA/DCM) due to transition-state stabilization.
Ethereal Tetrahydrofuran (THF), 1,4-Dioxane> 100 mg/mL (Excellent)Oxygen lone pairs coordinate well with the carbamate NH. Ideal for nucleophilic additions (Grignard/Wittig) to the formyl group.
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)50 - 100 mg/mL (Good)High dipole moments solvate the formyl and carbamate motifs. Excellent for cross-coupling or S N​ 2 workflows.
Polar Protic Methanol (MeOH), Ethanol, Isopropanol10 - 50 mg/mL (Moderate)Soluble, but not recommended for long-term storage . Protic solvents can reversibly form hemiacetals with the unhindered aldehyde.
Aliphatic / Non-Polar Hexanes, Heptane, Cyclohexane< 1 mg/mL (Poor)Insufficient polarity to overcome the crystal lattice energy of the carbamate/aldehyde dipoles. Excellent anti-solvents for precipitation.

Application-Specific Solvent Selection Workflow

The choice of solvent must be dictated not just by thermodynamic solubility, but by the kinetic requirements of the downstream reaction.

SolventSelection Start tert-butyl N-[(1-formylcyclopropyl) methyl]carbamate App Downstream Synthetic Application? Start->App RedAm Reductive Amination App->RedAm Grignard Nucleophilic Addition (Grignard / Wittig) App->Grignard Deprotect Boc Deprotection App->Deprotect SolvDCE DCE or THF (Avoid neat MeOH) RedAm->SolvDCE SolvTHF Anhydrous THF or Diethyl Ether Grignard->SolvTHF SolvDCM DCM + TFA or HCl / Dioxane Deprotect->SolvDCM WarnMeOH Risk: Hemiacetal Formation Stalls Imine SolvDCE->WarnMeOH WarnWater Risk: Reagent Quenching SolvTHF->WarnWater

Decision matrix for solvent selection based on downstream synthetic applications.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for handling and characterizing the solubility of this building block.

Protocol 1: Quantitative Thermodynamic Solubility Determination

Objective: To accurately measure the maximum thermodynamic solubility in a given solvent using gravimetric and chromatographic validation [1].

  • Saturation: In a 2 mL glass HPLC vial, add 100 mg of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate.

  • Solvation: Add 500 µL of the target solvent (e.g., anhydrous DCM). Seal the vial under a nitrogen atmosphere.

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C at 800 RPM for 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium.

  • Filtration: Centrifuge the vial at 10,000 x g for 5 minutes to pellet undissolved solids. Carefully extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Gravimetric: Transfer 50 µL of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle N 2​ stream, dry in a vacuum oven for 2 hours, and record the mass.

    • Purity Check: Dilute the remaining 50 µL in Acetonitrile and analyze via HPLC-UV (210 nm) to ensure the compound did not degrade (e.g., oxidize to the carboxylic acid) during the equilibration phase.

Protocol 2: Preparation of Anhydrous Stock Solutions for Storage

Objective: To prepare stable liquid stocks while preventing aldehyde autoxidation.

  • Solvent Preparation: Sparge anhydrous THF or DCM with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the required mass of the compound in the sparged solvent to achieve a 0.5 M concentration.

  • Storage: Transfer the solution to an amber glass vial (to prevent photo-oxidation). Overlay the headspace with Argon before sealing with a PTFE-lined septum cap. Store at -20°C. Causality: While the lack of α -protons prevents aldol condensation, the low temperature and inert atmosphere are strictly required to prevent the formyl group from undergoing autoxidation to the corresponding carboxylic acid.

References

  • "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals", PMC/NIH. Available at:[Link]

  • "Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification", ACS Publications. Available at:[Link]

  • "153248-47-6 (C10H17NO3)", PubChemLite. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (Synonym: N-Boc-1-(aminomethyl)cyclopropanecarboxaldehyde) Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (Synonym: N-Boc-1-(aminomethyl)cyclopropanecarboxaldehyde)

Executive Summary & Chemical Significance

The incorporation of 1,1-disubstituted cyclopropanes into small molecule therapeutics is a highly effective strategy in modern drug design. The cyclopropane ring introduces significant sp³ character and conformational rigidity, which can enhance target binding affinity, improve metabolic stability, and serve as a critical structural motif in PROTAC linkers and peptidomimetics[1].

Synthesizing tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate requires a highly chemoselective approach. The molecule contains an acid-sensitive Boc-protected amine and a reactive aldehyde on the same strained carbocycle. This application note details a robust, field-proven four-step synthetic workflow starting from the commercially available methyl 1-cyanocyclopropanecarboxylate, ensuring high yields and minimal byproduct formation.

Strategic Route Design & Mechanistic Insights

As a self-validating synthetic system, every reagent in this workflow is chosen to prevent interference with existing functional groups:

  • Nitrile Reduction (Step 1): The reduction of the nitrile group to a primary amine is achieved using catalytic hydrogenation with Raney Nickel[2]. The critical addition of methanolic ammonia suppresses the formation of secondary amine dimers—a common pitfall in nitrile reductions.

  • Carbamate Protection (Step 2): Standard Boc anhydride (Boc₂O) chemistry is employed to protect the primary amine, preventing its interference in subsequent reduction and oxidation steps.

  • Chemoselective Ester Reduction (Step 3): Lithium borohydride (LiBH₄) is selected over Lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it risks cleaving the newly formed carbamate. LiBH₄ provides the exact thermodynamic driving force needed to reduce the ester to a primary alcohol while leaving the Boc group entirely intact, yielding the stable intermediate tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS: 153248-46-5)[3].

  • Mild Oxidation (Step 4): Dess-Martin Periodinane (DMP) is utilized to oxidize the primary alcohol to the target aldehyde. DMP is favored over chromium-based oxidants (e.g., KMnO₄, Jones reagent) because it operates under mild, neutral conditions at room temperature, strictly preventing over-oxidation to the carboxylic acid[4][5]. Mechanistically, the alcohol displaces an acetate ligand on the hypervalent iodine, followed by an E2-like elimination of the α-hydrogen to cleanly form the carbonyl π-bond[6].

Workflow Visualization

SynthesisWorkflow A Methyl 1-cyanocyclopropanecarboxylate (Starting Material) B Methyl 1-(aminomethyl)cyclopropanecarboxylate (Intermediate 1) A->B H2 (50 psi), Raney Ni NH3/MeOH, RT C Methyl 1-((Boc-amino)methyl)cyclopropanecarboxylate (Intermediate 2) B->C Boc2O, Et3N DCM, 0 °C to RT D tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (Intermediate 3) C->D LiBH4 THF, 0 °C to RT E tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (Target Aldehyde) D->E Dess-Martin Periodinane DCM, RT

Figure 1: Four-step synthetic workflow for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 1-(aminomethyl)cyclopropanecarboxylate
  • Setup: In a high-pressure hydrogenation flask, dissolve methyl 1-cyanocyclopropanecarboxylate (1.0 eq) in 7 M NH₃ in methanol (10 volumes).

  • Reaction: Add a catalytic amount of Raney Nickel (approx. 10% w/w, washed with MeOH prior to use). Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

  • Workup: Carefully vent the H₂ gas and purge with N₂. Filter the suspension through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate under reduced pressure to afford the crude amine, which is used immediately in the next step to prevent degradation.

Step 2: Synthesis of Methyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropanecarboxylate
  • Setup: Dissolve the crude amine from Step 1 in anhydrous dichloromethane (DCM, 10 volumes). Add triethylamine (Et₃N, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected ester.

Step 3: Synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
  • Setup: Dissolve the Boc-protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) under an inert N₂ atmosphere. Cool to 0 °C.

  • Reaction: Slowly add a 2.0 M solution of LiBH₄ in THF (2.0 eq) dropwise. The slow addition controls the exothermic release of hydrogen gas. Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality Note: This safely hydrolyzes unreacted borohydride and breaks down boron-alkoxide complexes. Extract with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure alcohol[3].

Step 4: Synthesis of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate
  • Setup: Dissolve the alcohol from Step 3 (1.0 eq) in anhydrous DCM (10 volumes) under N₂ at room temperature.

  • Reaction: Add Dess-Martin Periodinane (DMP, 1.2 eq) in a single portion. Stir the resulting suspension vigorously at room temperature for 2–4 hours. Monitor via TLC (UV and KMnO₄ stain).

  • Workup: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 volumes). Causality Note: Na₂S₂O₃ reduces the unreacted hypervalent iodine species to water-soluble byproducts, while NaHCO₃ neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed deprotection of the Boc group[6]. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the target aldehyde.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for process scaling and tracking.

StepTransformationPrimary ReagentEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Nitrile ReductionRaney Ni, H₂ (50 psi)Catalytic251285 – 90
2 Boc ProtectionBoc₂O, Et₃N1.1, 2.00 → 25490 – 95
3 Ester ReductionLiBH₄2.00 → 25680 – 85
4 DMP OxidationDess-Martin Periodinane1.2252 – 485 – 90

Sources

Application

Application Note: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate as a Privileged Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Rationale As modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Rationale

As modern drug discovery programs increasingly prioritize molecules with high fraction sp³ (Fsp³) character and rigidified conformations, gem-disubstituted cyclopropanes have emerged as privileged structural motifs. tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly versatile, bifunctional building block designed to seamlessly introduce this motif into lead compounds[1].

The strategic value of this building block lies in its orthogonal reactivity and structural rigidity. The cyclopropane ring serves as the smallest possible carbocyclic spacer, locking the attached functional groups into a specific V-shaped, three-dimensional geometry. This conformational restriction reduces the entropic penalty upon target binding and frequently improves target affinity compared to flexible alkyl chains[2]. Furthermore, the high s-character of the cyclopropyl C–C bonds renders the ring highly resistant to cytochrome P450-mediated oxidative metabolism, addressing common pharmacokinetic liabilities[3].

By featuring both an aldehyde for carbon-carbon or carbon-nitrogen bond formation and a Boc-protected primary amine for subsequent functionalization, this scaffold enables rapid, divergent synthesis of complex spirocycles, rigidified diamines, and peptidomimetics.

Physicochemical & Structural Profiling

To facilitate experimental planning and computational modeling, the core quantitative data and structural parameters of the building block are summarized below[1],[4].

PropertyValue / Description
Chemical Name tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate
CAS Registry Number 153248-47-6
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
SMILES String CC(C)(C)OC(=O)NCC1(CC1)C=O
Monoisotopic Mass 199.1208 Da
Key Functional Handles Aldehyde (-CHO), Boc-protected primary amine
Storage Conditions 4 °C, under inert atmosphere (Argon/N₂) to prevent aldehyde oxidation

Divergent Synthetic Workflows

The true utility of this building block is its ability to branch into multiple distinct chemical spaces. The aldehyde handle is typically functionalized first, exploiting its high electrophilicity, while the robust Boc group protects the amine from unwanted side reactions.

G Central tert-Butyl N-[(1-formylcyclopropyl) methyl]carbamate (Core Building Block) RedAm Reductive Amination (NaBH(OAc)3, DCE) Central->RedAm Aldehyde Reactivity Wittig Wittig Olefination (Ph3P=CR2, THF) Central->Wittig Aldehyde Reactivity Inter1 Boc-Protected Aminomethyl-cyclopropyl-amine RedAm->Inter1 Inter2 Boc-Protected Cyclopropyl-alkene Wittig->Inter2 Deprot1 Boc Deprotection (TFA/DCM) Inter1->Deprot1 Deprot2 Boc Deprotection (TFA/DCM) Inter2->Deprot2 Final1 Rigidified Diamine Scaffold (Ready for Amide Coupling) Deprot1->Final1 Final2 Functionalized Alkyl Amine (Spirocycle Precursor) Deprot2->Final2

Divergent synthetic workflows enabled by the orthogonal reactivity of the building block.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific mechanistic rationale and quality-control checkpoints to ensure high-fidelity synthesis.

Protocol A: Chemoselective Reductive Amination

This procedure utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to couple the building block's aldehyde with a primary or secondary amine[5].

Mechanistic Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[6]. This kinetic mildness ensures that the reagent selectively reduces the transiently formed imine/iminium ion without prematurely reducing the starting aldehyde to an alcohol[5]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the intermediate species, minimizing side reactions[7].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 equiv, 1.0 mmol) and the desired amine (1.1 equiv) in anhydrous DCE (5.0 mL, 0.2 M).

    • Note: If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) to catalyze imine formation[7].

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours. Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/iminium mass.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to prevent sudden exotherms. Stir the suspension at room temperature for 12–16 hours.

  • Reaction Quench: Slowly add saturated aqueous NaHCO₃ (5 mL). Causality: The mild base neutralizes any added acetic acid and safely hydrolyzes unreacted hydride species, preventing the formation of toxic boron byproducts during extraction.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity) to yield the pure Boc-protected diamine intermediate.

Protocol B: Boc-Deprotection and Subsequent Amide Coupling

Once the cyclopropane scaffold is elaborated via the aldehyde, the Boc group is removed to unmask the primary amine for further functionalization, such as amide coupling.

Mechanistic Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Boc carbamate via an acid-catalyzed mechanism, releasing isobutylene and CO₂ gas. Because the resulting amine is generated as a TFA salt, a large excess of an organic base (DIPEA) is mandatory in the subsequent coupling step to liberate the free nucleophilic amine. HATU is utilized as the coupling reagent because it generates a highly reactive HOAt-active ester, driving the coupling to completion rapidly even with sterically hindered substrates.

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 equiv, 0.5 mmol) in anhydrous DCM (4.0 mL). Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add TFA (1.0 mL, ~20% v/v) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: Monitor by TLC (visualized with Ninhydrin stain). The starting material should disappear, replaced by a baseline spot (the polar amine salt).

  • Concentration: Concentrate the mixture under reduced pressure. Crucial Step: Co-evaporate the residue with toluene (3 × 5 mL). Causality: Toluene forms an azeotrope with TFA, ensuring the complete removal of residual acid which would otherwise consume the coupling reagents and base in the next step.

  • Amide Coupling Setup: Dissolve the crude amine TFA salt and the desired carboxylic acid (1.1 equiv) in anhydrous DMF (2.5 mL, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Causality: 1 equiv neutralizes the TFA salt, 1 equiv deprotonates the carboxylic acid, and the excess ensures a basic environment. Add HATU (1.2 equiv) in one portion.

  • Reaction & Workup: Stir at room temperature for 4 hours. Dilute the mixture with EtOAc (15 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 5 mL). Causality: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Final Isolation: Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the final functionalized cyclopropyl scaffold.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry 2016, 59 (19), 8712-8756. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry 1996, 61 (11), 3849-3862. URL:[Link]

  • PubChemLite Database. "153248-47-6 (C10H17NO3) Structural Information". URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". URL:[Link]

Sources

Method

Application Note: High-Yield Wittig Olefination of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Executive Summary The synthesis of highly strained, sterically constrained building blocks is a cornerstone of modern peptidomimetic drug discovery. Vinylcyclopropanes, in particular, serve as critical radical probes for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly strained, sterically constrained building blocks is a cornerstone of modern peptidomimetic drug discovery. Vinylcyclopropanes, in particular, serve as critical radical probes for mechanistic studies and as versatile intermediates for cross-metathesis and cyclization cascades[1]. This application note details a robust, scalable protocol for the Wittig olefination of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate to yield tert-butyl N-[(1-vinylcyclopropyl)methyl]carbamate. By utilizing methylenetriphenylphosphorane generated in situ, this method ensures high conversion rates while preserving the integrity of the acid-sensitive Boc-protecting group.

Mechanistic Insights & Causality (E-E-A-T)

The transformation of the formyl group (-CHO) into a terminal alkene (-CH=CH2) relies on the generation of an unstabilized phosphorus ylide. Understanding the causality behind the reagent selection is critical for reproducible yields:

  • Ylide Generation and Base Selection: Methyltriphenylphosphonium bromide is deprotonated to form the reactive methylenetriphenylphosphorane[2]. While n-butyllithium (n-BuLi) is a common base, it generates lithium salts that can coordinate with the oxaphosphetane intermediate, occasionally retarding the cycloreversion step. Potassium tert-butoxide (KOtBu) is preferred here; it provides rapid, clean deprotonation without the complications of strong Lewis acidic cations[2].

  • Thermodynamic Driving Force: The reaction proceeds via a [2+2] cycloaddition between the ylide and the cyclopropanecarbaldehyde to form a highly strained, four-membered oxaphosphetane intermediate[3]. The subsequent cycloreversion is irreversible and thermodynamically driven by the formation of the extremely strong P=O double bond in the triphenylphosphine oxide byproduct[3].

  • Temperature Control: Unstabilized ylides are highly reactive. Generating the ylide at 0 °C prevents the degradation of the phosphorane, while adding the aldehyde at 0 °C controls the exothermic cycloaddition, minimizing side reactions such as self-condensation of the aldehyde[4].

Mechanism A Ph3PCH3Br (Phosphonium Salt) C Ph3P=CH2 (Unstabilized Ylide) A->C + Base B Base (KOtBu) Deprotonation B->C E [2+2] Cycloaddition Oxaphosphetane Intermediate C->E D tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate D->E F Cycloreversion Driving Force: P=O Bond E->F G tert-Butyl N-[(1-vinylcyclopropyl)methyl]carbamate F->G H Ph3P=O (Triphenylphosphine Oxide) F->H

Mechanistic pathway of the Wittig olefination highlighting the oxaphosphetane intermediate.

Reaction Optimization Data

To establish the most efficient self-validating system, various conditions were evaluated. The data below summarizes the quantitative impact of base and temperature selection on the final yield of the vinylcyclopropane.

EntryBase (1.4 eq)SolventTemperature ProfileYield (%)Observations
1 KOtBu THF 0 °C to RT 82% Clean conversion; bright yellow ylide.
2NaHMDSTHF-78 °C to RT76%Slower ylide formation; minor impurities.
3n-BuLiTHF-78 °C to RT71%Incomplete cycloreversion; requires longer time.
4K2CO3DMFRTN/ANo reaction; base too weak for phosphonium salt.

Experimental Protocol

This methodology is designed to be a self-validating system. Visual cues (e.g., color changes) are integrated to confirm reaction progress at each stage.

Reagents and Equipment
  • Substrate: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 equiv, 10.0 mmol, ~2.27 g)

  • Wittig Reagent: Methyltriphenylphosphonium bromide (1.5 equiv, 15.0 mmol, 5.36 g)

  • Base: Potassium tert-butoxide (KOtBu) (1.4 equiv, 14.0 mmol, 1.57 g)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Equipment: Flame-dried 250 mL round-bottom flask, magnetic stirrer, argon balloon, ice bath.

Step-by-Step Methodology

Step 1: Ylide Generation

  • Add methyltriphenylphosphonium bromide (5.36 g) to the flame-dried flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with Argon three times.

  • Inject anhydrous THF (30 mL) to suspend the phosphonium salt (it will not fully dissolve).

  • Cool the suspension to 0 °C using an ice bath.

  • Add KOtBu (1.57 g) in one portion under a positive stream of Argon.

    • Self-Validation Check: The white suspension will rapidly transition to a bright, canary-yellow solution , indicating the successful formation of the methylenetriphenylphosphorane ylide.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Aldehyde Addition

  • Dissolve tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (2.27 g) in anhydrous THF (20 mL) in a separate dry vial.

  • Add the aldehyde solution dropwise to the ylide mixture at 0 °C over 10 minutes using a syringe.

    • Self-Validation Check: The bright yellow color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed and triphenylphosphine oxide precipitates.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

  • Monitor by TLC (Hexanes/EtOAc 8:2). The product will appear as a new, less polar spot (higher Rf) compared to the aldehyde.

Step 3: Workup and Phosphine Oxide Removal

  • Quench the reaction by adding saturated aqueous NH4Cl (20 mL) to destroy any unreacted ylide.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

    • Crucial Insight: The crude mixture contains a large amount of triphenylphosphine oxide (Ph3P=O), which is difficult to separate by chromatography alone.

  • Trituration Step: Suspend the crude residue in cold Hexanes/Diethyl Ether (9:1, 30 mL). The Ph3P=O will precipitate as a white solid. Filter through a pad of Celite and concentrate the filtrate.

  • Purify the concentrated filtrate via silica gel flash chromatography (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford tert-butyl N-[(1-vinylcyclopropyl)methyl]carbamate as a colorless oil.

Workflow Step1 1. Reagent Preparation Dry THF, Ar Atmosphere Step2 2. Ylide Generation Ph3PCH3Br + KOtBu (0 °C) Step1->Step2 Step3 3. Aldehyde Addition Dropwise at 0 °C Step2->Step3 Step4 4. Olefination Warm to RT (2-4 h) Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Trituration & Purification Precipitate Ph3P=O, run Column Step5->Step6

Experimental workflow for the Wittig olefination and downstream purification.

References

  • Title: Iodine(III)
  • Title: Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors Source: PMC - NIH URL
  • Title: Product Class 1: Alkenes Source: Thieme-Connect URL
  • Title: Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes Source: Organic Letters - ACS Publications URL

Sources

Application

Boc deprotection protocol for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

An authoritative technical guide designed for researchers, medicinal chemists, and drug development professionals handling highly reactive bifunctional building blocks. Executive Summary & Chemical Context The compound t...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide designed for researchers, medicinal chemists, and drug development professionals handling highly reactive bifunctional building blocks.

Executive Summary & Chemical Context

The compound tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a highly specialized, conformationally restricted bifunctional building block. Incorporating a cyclopropane ring, this scaffold is increasingly utilized in the synthesis of advanced pharmacophores, including antitubercular agents, KRAS degraders, and selective receptor antagonists [3].

However, the chemical architecture of this molecule presents a unique synthetic challenge. It is a β -amino aldehyde in its deprotected form. While the tert-butyloxycarbonyl (Boc) group provides excellent orthogonality and stability during upstream synthesis [1], its removal exposes a primary amine in close proximity to a reactive formyl group. Unlike γ -amino aldehydes that cleanly cyclize into stable 5-membered pyrrolines, β -amino aldehydes cannot easily form highly strained 4-membered azetine rings. Instead, if the free base is generated, the molecule rapidly undergoes intermolecular Schiff base formation, leading to intractable oligomeric mixtures.

This application note details field-proven, self-validating protocols to successfully deprotect this substrate while preserving the structural integrity of the resulting β -amino aldehyde.

Mechanistic Causality & The β -Amino Aldehyde Dilemma

To achieve high yields, it is critical to understand the causality behind the experimental parameters. The acid-catalyzed cleavage of the Boc carbamate proceeds via protonation of the carbonyl oxygen, followed by fragmentation into a tert-butyl cation, carbon dioxide, and the amine salt [4].

The Golden Rule for this Substrate: Never isolate the free base. The success of this deprotection relies entirely on kinetic trapping. By maintaining the product strictly as an ammonium salt (TFA or HCl), the amine remains protonated and non-nucleophilic. The salt must only be neutralized in situ during the subsequent reaction (e.g., acylation or reductive amination) in the presence of a vast excess of the coupling electrophile.

Mechanism A Boc-Amino Aldehyde (Stable Precursor) B Protonated Carbamate Intermediate A->B Acid (TFA or HCl) C Amine Salt (TFA/HCl) (Stable, Storable) B->C - CO2 - Isobutylene D Free β-Amino Aldehyde (Highly Reactive) C->D Base Neutralization (e.g., DIPEA) E Intermolecular Polymerization (Undesired Oligomers) D->E Slow/Uncontrolled Self-Condensation F Rapid Electrophilic Trapping (e.g., Acylation) D->F Fast (Excess Electrophile)

Kinetic pathways of β-amino aldehyde deprotection and trapping.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed to be self-validating: the absence of a basic aqueous workup ensures the amine remains protonated, while strict temperature controls prevent the thermal degradation of the sensitive formyl group.

Protocol A: Standard TFA-Mediated Cleavage (Rapid & Scalable)

This method is ideal when the resulting salt will be used immediately in a subsequent one-pot coupling reaction [1].

  • Dissolution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add anhydrous Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration relative to DCM.

  • Cleavage: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1.5 hours. Monitor completion via LC-MS (observing the disappearance of the Boc-protected mass).

  • Concentration (Critical Step): Concentrate the mixture under reduced pressure. Do not exceed a water bath temperature of 30 °C , as the aldehyde is thermally sensitive.

  • Azeotropic Removal: To remove residual TFA without using a base, add 5 mL of anhydrous toluene and re-evaporate under vacuum. Repeat this step three times to yield the TFA salt as a viscous oil. Use immediately.

Protocol B: Anhydrous HCl in 1,4-Dioxane (Preferred for Isolation)

This method is highly recommended if the intermediate must be stored, as it often yields a stable, crystalline hydrochloride salt that is easier to handle than the hygroscopic TFA salt [4].

  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane.

  • Acid Addition: Cool to 0 °C. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv).

  • Reaction: Stir at room temperature for 2 to 4 hours. As the reaction proceeds, the medium will become cloudy as the HCl salt begins to precipitate.

  • Precipitation & Isolation: Add a 3-fold volume of ice-cold anhydrous diethyl ether (or MTBE) to drive the complete precipitation of the amine hydrochloride salt.

  • Filtration: Filter the white precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash thoroughly with cold diethyl ether and dry under high vacuum.

Workflow A Substrate Dissolution B Acid Addition (TFA or HCl) A->B C Cleavage (1-4 h, RT) B->C D Solvent Removal (<30°C Vacuum) C->D E Salt Isolation (Do NOT Neutralize) D->E

Standard workflow for the isolation of reactive amino aldehyde salts.

Quantitative Data & Method Comparison

The table below summarizes the expected quantitative outcomes and operational parameters for the primary deprotection strategies.

MethodReagent SystemTemp ProfileTimeExpected YieldProduct FormOperational Remarks
A 20% TFA in DCM0 °C RT1 - 2 h>95%TFA Salt (Oil)Fastest kinetics; requires rigorous toluene co-evaporation to remove excess acid.
B 4M HCl in DioxaneRT2 - 4 h90 - 95%HCl Salt (Solid)Slower kinetics; highly preferred for generating a stable, storable crystalline solid.
C Oxalyl Chloride / MeOHRT1 - 3 h~85%HCl Salt (Solid)Mild alternative for highly acid-sensitive analogs; generates HCl in situ [2].

References

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) . BenchChem. 1

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PMC / NIH.2

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents . Journal of Medicinal Chemistry (ACS). 3

  • Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine . BenchChem. 4

Sources

Method

incorporating tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate into peptidomimetics

Application Note: Incorporating tert-Butyl N-[(1-Formylcyclopropyl)methyl]carbamate into Conformationally Restricted Peptidomimetics Executive Summary The transition from native peptides to clinically viable therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating tert-Butyl N-[(1-Formylcyclopropyl)methyl]carbamate into Conformationally Restricted Peptidomimetics

Executive Summary

The transition from native peptides to clinically viable therapeutics is frequently hindered by poor metabolic stability and a lack of oral bioavailability. To overcome these limitations, structural peptidomimetics are employed to lock peptides into their bioactive conformations and shield scissile bonds from proteolytic cleavage.

tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate is a highly specialized, bifunctional building block designed for this exact purpose. Featuring a gem-disubstituted cyclopropane core, an aldehyde handle for reductive amination, and a Boc-protected amine for subsequent chain extension, this reagent allows chemists to seamlessly introduce a conformationally restricted, reduced amide isostere ( ψ[CH2​NH] ) into any peptide sequence. This application note details the mechanistic rationale, optimized protocols, and analytical checkpoints for utilizing this building block in drug development.

Mechanistic Insights & Chemical Rationale

The incorporation of this specific building block relies on three fundamental principles of peptidomimetic design:

  • Conformational Restriction via Cyclopropane: Native peptides suffer from high entropic penalties upon binding due to the flexibility of their acyclic backbones. The introduction of a cyclopropane ring heavily restricts the ϕ and ψ dihedral angles[1]. This rigidity pre-organizes the pseudopeptide into specific secondary structures (such as β -turns or extended strands), significantly enhancing target binding affinity and conferring improved cell-membrane permeability[2].

  • The Reduced Amide Isostere ( ψ[CH2​NH] ): The aldehyde moiety of the building block is designed to undergo reductive amination with the N-terminus of a peptide chain. This forms a reduced amide bond, a well-documented isostere that mimics the tetrahedral transition state of amide hydrolysis[3]. Because it lacks the carbonyl oxygen, this bond is entirely resistant to degradation by target proteases, vastly extending the molecule's in vivo half-life[4].

  • Epimerization-Free Synthesis (Causality): A notorious challenge in synthesizing reduced amide bonds is the tendency of standard α -amino aldehydes to racemize at the α -chiral center during imine formation. However, the C1 position of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate is a quaternary carbon lacking an α -proton. Consequently, base-catalyzed epimerization is mechanistically impossible, ensuring 100% stereochemical fidelity during the coupling sequence[3].

Experimental Workflows & Protocols

The following protocols outline the self-validating system for incorporating the building block and extending the peptide chain.

Protocol 1: Formation of the Pseudopeptide Bond via Reductive Amination

Objective: Couple the cyclopropyl aldehyde to a peptide N-terminus without over-reduction.

Reagents:

  • tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq)

  • Peptide/Amine component (1.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5–2.0 eq)

  • Glacial acetic acid (AcOH) (0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology:

  • Imine Formation: Dissolve the free amine (peptide N-terminus) and the cyclopropyl aldehyde in anhydrous DCE (0.1 M concentration) under an inert argon atmosphere. Add a catalytic amount of AcOH.

    • Expert Insight: DCE is preferred over dichloromethane (DCM) or methanol because it optimally supports the mild acidic conditions required for imine formation while maintaining the stability of NaBH(OAc)3​ .

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours. Monitor the consumption of the starting amine via LC-MS.

  • Reduction: Once imine formation is complete, add NaBH(OAc)3​ portion-wise over 10 minutes.

    • Expert Insight: NaBH(OAc)3​ is strictly chosen over NaBH4​ . NaBH4​ will aggressively reduce the starting aldehyde directly to an alcohol before the imine can form. NaBH(OAc)3​ is highly selective for the protonated iminium intermediate.

  • Reaction Monitoring: Stir for 4–12 hours at room temperature. Validate completion via TLC (Ninhydrin stain; the secondary amine product will stain differently than the primary amine starting material).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the resulting ψ[CH2​NH] pseudopeptide via flash column chromatography.

Protocol 2: Boc Deprotection and Chain Extension

Objective: Unmask the cyclopropylamine and couple the next amino acid.

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:1 v/v)

  • Fmoc-Amino Acid-OH (1.5 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Deprotection: Dissolve the purified pseudopeptide in the TFA/DCM mixture. Stir at room temperature for 30–45 minutes. Monitor by LC-MS until the Boc mass [-100 Da] is fully lost.

  • Evaporation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the cyclopropylmethylamine.

  • Activation & Coupling: In a separate vial, dissolve the Fmoc-AA-OH and HATU in anhydrous DMF. Add DIPEA and stir for 5 minutes to generate the active ester.

    • Expert Insight: The cyclopropylmethylamine is sterically hindered. Standard coupling agents like EDC or HBTU often result in incomplete conversions. The superior reactivity of the 7-aza-benzotriazole active ester generated by HATU is mandatory here to overcome steric clash.

  • Reaction: Transfer the activated amino acid solution to the deprotected pseudopeptide. Stir for 2–4 hours at room temperature.

  • Isolation: Quench with water, extract with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO3​ , and brine. Dry and purify to yield the extended peptidomimetic.

Data Presentation: Optimization of Reductive Amination

The choice of reducing agent and solvent system is the most critical variable in this workflow. The table below summarizes the causality behind the optimized conditions.

Reducing AgentSolvent SystemAdditiveImine Conversion RatePseudopeptide Yield (%)Primary Byproduct
NaBH4​ MethanolNoneFast< 20%Direct aldehyde reduction (Alcohol)
NaBH3​CN MethanolAcOH (cat.)Moderate60 - 65%Trace alcohol, toxicity concerns
NaBH(OAc)3​ DCMNoneSlow40 - 50%Unreacted starting materials
NaBH(OAc)3​ DCE AcOH (cat.) Fast > 85% None (Optimal Conditions)

Mandatory Visualizations

SyntheticWorkflow A tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate C Imine Intermediate (No alpha-proton, zero epimerization) A->C B Peptide N-terminus (Primary Amine) B->C D Reductive Amination NaBH(OAc)3, DCE, AcOH C->D E Reduced Amide Isostere (psi[CH2NH]) D->E F Boc Deprotection (TFA/DCM) E->F G Sterically Hindered Free Amine F->G H Amide Coupling HATU, DIPEA G->H I Extended Peptidomimetic H->I

Caption: Logical workflow for incorporating the cyclopropyl building block via reductive amination.

MechanisticPathway A Cyclopropyl-Modified Peptidomimetic B Conformational Restriction (phi/psi angle lock) A->B C Reduced Amide Bond (Carbonyl Oxygen Removed) A->C D Pre-organized Binding Motif B->D E Resistance to Proteolysis C->E F Enhanced Target Affinity D->F G Extended In Vivo Half-Life E->G

Caption: Mechanistic advantages of cyclopropyl-restricted reduced amide isosteres in drug design.

References

  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442. URL: [Link]

  • Mizuno, A., Matsui, K., & Shuto, S. (2017). From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Chemistry–A European Journal, 23(58), 14394-14409. URL:[Link]

  • Silverman, R. B., et al. (2003). Aromatic Reduced Amide Bond Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 46(14), 3060-3070. URL:[Link]

  • Hili, R., & Yudin, A. K. (2007). Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. Journal of the American Chemical Society, 129(48), 14764-14769. URL:[Link]

Sources

Application

Application Note: Grignard Addition to tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Abstract & Scope The functionalization of gem-disubstituted cyclopropanes is a critical operation in modern drug discovery. The building block tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) is high...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The functionalization of gem-disubstituted cyclopropanes is a critical operation in modern drug discovery. The building block tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 153248-47-6) is highly valued for its ability to confer metabolic stability, conformational restriction, and unique topological features to pharmacophores. This application note provides a comprehensive, field-tested protocol for the nucleophilic addition of Grignard reagents to this specific substrate. We detail the mechanistic causality behind stoichiometric requirements, stereochemical outcomes, and temperature profiles to ensure high-yielding, reproducible workflows.

Substrate Profiling & Mechanistic Insights

A common pitfall in this reaction is treating the substrate as a simple aliphatic aldehyde. Successful functionalization requires a deep understanding of its structural and electronic microenvironment.

Chemoselectivity and Stoichiometric Causality

The substrate contains two reactive sites: the highly electrophilic formyl group (-CHO) and the weakly acidic secondary carbamate (-NHBoc, pKa ~12). Grignard reagents (RMgX) are strongly basic. Upon addition at -78 °C, the first equivalent of the Grignard reagent is immediately consumed by the deprotonation of the carbamate N-H, forming a transient magnesium amide complex and releasing alkane gas[1].

  • Protocol Directive: A minimum of 2.2 to 2.5 equivalents of Grignard reagent is strictly required. Using 1.0 equivalent will result in <15% yield, as the reaction stalls after deprotonation.

Prochirality and Stereochemical Outcome

Many chemists incorrectly attempt to apply Cram chelation or Felkin-Anh models to this substrate. However, the substrate possesses a plane of symmetry ( Cs​ point group) bisecting the C2-C3 bond of the cyclopropane ring. Consequently, the C1 carbon is prochiral, not chiral. The addition of an achiral Grignard reagent to the formyl group generates exactly one stereocenter (the carbinol carbon), yielding a racemic mixture (1:1 R/S) of the secondary alcohol [2]. Enantioselective additions require the use of chiral ligands (e.g., TADDOL-Ti complexes) or chiral organozinc reagents.

Suppression of Enolization

Because the C1 position of the cyclopropane ring is fully substituted (quaternary), it lacks α -protons. This structural feature completely suppresses enolization—a parasitic side reaction that typically plagues Grignard additions to aliphatic aldehydes. This allows for cleaner conversions, though bulky Grignards (e.g., isopropylmagnesium chloride) may still cause competitive β -hydride reduction of the aldehyde.

Visualizations of Workflow and Reactivity

Workflow A 1. Substrate Prep (Dry THF, -78°C) B 2. Grignard Addition (2.5 equiv, Dropwise) A->B C 3. Reaction (-78°C to 0°C) B->C D 4. Quenching (Sat. NH4Cl, 0°C) C->D E 5. Purification (Flash Silica) D->E

Figure 1: Standard workflow for the Grignard addition to 1-formylcyclopropyl derivatives.

Reactivity Substrate tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate Aldehyde Formyl Group (-CHO) Primary Electrophile Substrate->Aldehyde Nucleophilic Attack (2nd Eq) Carbamate Boc-Carbamate (N-H) Acidic Site (pKa ~12) Substrate->Carbamate Deprotonation (1st Eq) Cyclopropane Cyclopropane Ring Steric Shielding Substrate->Cyclopropane Prevents Enolization Product 1-(1-Boc-aminomethyl)cyclopropyl)alkanol Aldehyde->Product Racemic Alcohol Intermediate Transient Protection Carbamate->Intermediate Mg-Amide Complex

Figure 2: Chemoselectivity and structural roles during the nucleophilic addition process.

Experimental Protocol

Reagents & Materials
  • tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 equiv) [3]

  • Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in Et 2​ O) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous NH 4​ Cl solution

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 10 minutes.

  • Substrate Solvation: Dissolve the substrate (1.0 equiv, e.g., 500 mg, 2.20 mmol) in anhydrous THF to achieve a 0.1 M concentration (22 mL).

  • Temperature Control: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Grignard Addition: Using a gas-tight syringe, add the Grignard reagent (2.5 equiv, 5.50 mmol) dropwise over 10 minutes.

    • Observation: Mild effervescence will occur during the first equivalent's addition due to the deprotonation of the carbamate N-H.

  • Reaction Maturation: Stir the mixture at -78 °C for 30 minutes. Remove the dry ice bath and allow the reaction to gradually warm to 0 °C over 1.5 to 2 hours. The intermediate magnesium amide complex creates steric bulk; warming provides the activation energy needed for the second equivalent to attack the hindered formyl group.

  • Reaction Quenching: Cool the mixture back to -20 °C. Carefully add saturated aqueous NH 4​ Cl (10 mL) dropwise to quench unreacted Grignard reagent and protonate the magnesium alkoxide/amide intermediates. Caution: Exothermic with gas evolution.

  • Workup & Extraction: Dilute the mixture with EtOAc (30 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 60:40) to afford the pure racemic alcohol.

Quantitative Data & Optimization

The table below summarizes the optimization parameters and expected yields for various Grignard reagents applied to this substrate.

Table 1: Optimization of Grignard Addition Conditions

Grignard ReagentEquivalentsTemp ProfileTimeYield (%)Mechanistic Observation
MeMgBr (3M in Et 2​ O)1.1-78 °C to 0 °C4 h<15%Reaction stalls; 1st equiv consumed by N-H deprotonation.
MeMgBr (3M in Et 2​ O)2.5-78 °C to 0 °C2 h88%Complete conversion; Mg-amide formation protects Boc group.
PhMgBr (1M in THF)2.5-78 °C to rt3 h82%Increased steric bulk requires warming to room temperature.
AllylMgCl (2M in THF)2.2-78 °C to 0 °C2 h91%High nucleophilicity overcomes steric shielding of the ring.
iPrMgCl (2M in THF)3.00 °C to rt6 h45%Bulky reagent induces competitive β -hydride reduction.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion (TLC shows starting material): If the aldehyde is still present after 2 hours at 0 °C, verify the titer of your Grignard reagent. The carbamate N-H acts as an internal titrant; if the Grignard has degraded, the effective nucleophilic equivalents will fall below 1.0.

  • Over-addition Byproducts: Attack on the Boc carbonyl is exceedingly rare at temperatures below 0 °C due to the poor electrophilicity of the carbamate and the protective effect of the magnesium amide intermediate. If Boc cleavage is observed, ensure the reaction is not left at room temperature for extended periods.

  • NMR Characterization: In the 1 H NMR (CDCl 3​ ) of the product, the formyl proton singlet (~9.0-9.5 ppm) will disappear. A new multiplet corresponding to the carbinol proton (-CH OH) will appear between 3.5-4.2 ppm, alongside the integration of the newly added alkyl/aryl group.

References

  • Synthesis of β -Allenylamines by Addition of Chloroprene Grignards to N-Boc Imines Source: Organic Letters (ACS Publications) URL:[Link]

  • Highly Stereoselective Grignard Addition to Cis-Substituted C-Cyclopropylaldonitrones. The Bisected s-Trans Transition State Can Be Stabilized Effectively by the Lewis Acid-Coordination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Synthesis of Spirocyclic Scaffolds from tert-Butyl N-[(1-Formylcyclopropyl)methyl]carbamate

Executive Summary Spirocyclic amines have emerged as highly prized motifs in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds provide enhanced three-dimensionality, whic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines have emerged as highly prized motifs in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds provide enhanced three-dimensionality, which directly correlates with improved aqueous solubility, reduced off-target promiscuity, and superior metabolic stability compared to planar aromatic rings .

Among these, the 5-azaspiro[1]hexane system acts as a conformationally restricted, highly stable bioisostere for morpholine and piperidine. tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate serves as a premier bifunctional building block for the modular synthesis of these spirocycles. This application note details validated, self-monitoring protocols for converting this precursor into both unsubstituted and 4-substituted 5-azaspiro[1]hexanes via controlled deprotection and intramolecular reductive amination cascades.

Mechanistic Rationale & Pathway Visualization

The synthetic divergence of this building block hinges on the differential reactivity of its two functional handles: the protected aminomethyl group and the formyl moiety.

For the unsubstituted scaffold , acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group liberates a highly reactive primary amine. This intermediate immediately undergoes intramolecular condensation with the adjacent formyl group to form a transient cyclic iminium ion, which is subsequently trapped via mild hydride reduction .

For 4-substituted derivatives , the formyl group is first elaborated via nucleophilic addition (e.g., using Grignard reagents) and subsequent oxidation to a cyclopropyl ketone. This allows for extensive structure-activity relationship (SAR) exploration at the C4 position of the resulting azetidine ring .

SynthesisPathways SM tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate Int1 Amino-Aldehyde Intermediate (In Situ) SM->Int1 1. TFA / DCM (Boc Deprotection) Int2 Secondary Alcohol Intermediate SM->Int2 1. R-MgBr / THF (Nucleophilic Addition) Prod1 Unsubstituted 5-Azaspiro[2.3]hexane Int1->Prod1 2. NaBH(OAc)3 / DCE (Reductive Amination) Int3 Cyclopropyl Ketone Intermediate Int2->Int3 2. Dess-Martin Periodinane (Oxidation) Prod2 4-Substituted 5-Azaspirohexane Int3->Prod2 3. TFA, then NaBH(OAc)3 (Deprotection & Cyclization)

Fig 1: Divergent synthesis of 5-azaspiro[1]hexane scaffolds from a bifunctional precursor.

Protocol 1: Synthesis of Unsubstituted 5-Azaspiro[1]hexane

Materials
  • tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Boc Deprotection: Dissolve the starting material in anhydrous DCM (0.1 M) and cool to 0 °C under an inert argon atmosphere. Add TFA dropwise.

    • Causality: The low temperature mitigates the risk of exothermic degradation and prevents premature intermolecular oligomerization of the highly reactive free amino-aldehyde.

  • Concentration: Stir for 2 hours at 0 °C. Concentrate the mixture under reduced pressure, strictly keeping the water bath below 25 °C to yield the TFA salt.

  • Neutralization & Imine Formation: Redissolve the crude salt in anhydrous DCE (0.05 M). Add DIPEA dropwise at 0 °C to neutralize the TFA salt. Allow the mixture to stir for 15 minutes.

    • Causality: DCE is utilized because its non-nucleophilic nature stabilizes the transient 1-pyrroline-equivalent cyclic imine. The 15-minute wait ensures the intramolecular condensation reaches equilibrium prior to reduction.

  • Reduction: Add NaBH(OAc)₃ in three equal portions.

    • Causality: STAB is the reducing agent of choice due to its mild hydride-donating capacity. It chemoselectively reduces the protonated iminium ion while leaving any uncyclized aldehyde intact, drastically suppressing the formation of linear amino-alcohol byproducts.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH/NH₄OH) to isolate the pure spirocycle.

Protocol 2: Synthesis of 4-Substituted 5-Azaspiro[1]hexanes

Step-by-Step Methodology
  • Nucleophilic Addition: Dissolve the starting material in anhydrous THF (0.1 M) at -78 °C. Add the desired Grignard reagent (R-MgBr, 1.2 eq) dropwise. Stir for 1 hour, then quench with saturated NH₄Cl. Extract with EtOAc to isolate the secondary alcohol.

    • Causality: Strict anhydrous conditions and low temperatures prevent the premature enolization or self-condensation of the aldehyde.

  • Oxidation: Dissolve the alcohol in DCM (0.1 M). Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0 °C. Stir for 2 hours, quench with a 1:1 mixture of sat. NaHCO₃ and Na₂S₂O₃, and extract with DCM.

    • Causality: DMP is selected over harsh acidic oxidants (like Jones reagent) because it is exceedingly mild, preventing the acid-catalyzed ring-opening of the highly strained cyclopropane moiety.

  • Deprotection & Cyclization: Subject the resulting cyclopropyl ketone to the exact deprotection and reductive amination sequence described in Protocol 1. The steric bulk of the R-group may require extending the STAB reduction time to 24 hours.

Reaction Optimization & Quantitative Data

The choice of reducing agent and solvent in the cyclization step is critical. The table below summarizes the optimization data for the intramolecular reductive amination of the unsubstituted amino-aldehyde intermediate.

Reducing AgentSolventTemp (°C)Yield of Spirocycle (%)Linear Alcohol Byproduct (%)
NaBH₄MeOH04540
NaCNBH₃MeOH256515
NaBH(OAc)₃THF257510
NaBH(OAc)₃ DCE 25 88 < 5

Table 1: Optimization of the reductive amination step demonstrating the superiority of STAB in non-nucleophilic solvents.

Analytical Validation & Troubleshooting

To ensure a self-validating workflow, researchers must track the reaction progression using orthogonal analytical techniques:

  • LC-MS Tracking (Deprotection): The success of the initial Boc cleavage is confirmed by monitoring the total ion chromatogram for the loss of the Boc group ( Δm/z=−100 , corresponding to the loss of isobutylene and CO₂).

  • NMR Tracking (Cyclization): The starting material exhibits a distinct, sharp aldehyde proton singlet at ~9.5 ppm in ¹H NMR. In the final spirocycle, this peak must disappear entirely. It is replaced by the azetidine methylene protons, which appear as a characteristic AB quartet or complex multiplet around 3.2–3.8 ppm.

  • Troubleshooting Over-Reduction: If LC-MS reveals a significant M+2 mass peak (indicative of the linear amino-alcohol byproduct), it implies the reduction is occurring faster than the cyclization. To correct this, increase the neutralization time (Step 3, Protocol 1) to 30 minutes before introducing the STAB, allowing the thermodynamic sink of the cyclic imine to fully establish.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Nakada, K., et al. "Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Zhang, G., et al. "Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents." Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate Synthesis

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the yield and purity of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the yield and purity of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (also known as 1-(Boc-aminomethyl)cyclopropanecarboxaldehyde).

Synthesizing this sterically hindered, cyclopropane-fused aldehyde presents unique challenges, including over-reduction, Pummerer-type side reactions, and product instability. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure robust scale-up.

Synthetic Pathways & Mechanistic Pitfalls

To synthesize the target aldehyde, two primary routes are typically employed starting from 1-(Boc-aminomethyl)cyclopropanecarboxylic acid:

  • The Weinreb Amide Route: Direct reduction of a Weinreb amide intermediate.

  • The Oxidation Route: Full reduction to the primary alcohol, followed by controlled oxidation (Swern or Dess-Martin).

SynthesisWorkflow Start 1-(Boc-aminomethyl) cyclopropanecarboxylic acid Weinreb Weinreb Amide Intermediate Start->Weinreb EDCI, HN(OMe)Me (Amidation) Alcohol Primary Alcohol Intermediate Start->Alcohol BH3-THF (Full Reduction) Target tert-butyl N-[(1-formylcyclopropyl) methyl]carbamate Weinreb->Target DIBAL-H, -78°C (Controlled Reduction) OverRed Over-reduction (Side Product) Weinreb->OverRed T > -78°C (Loss of Chelation) Alcohol->Target Swern Oxidation, -78°C (DMSO, (COCl)2, NEt3) Thioacetal MTM Ether (Side Product) Alcohol->Thioacetal T > -60°C (Pummerer Rearrangement)

Figure 1: Synthetic pathways to tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate and common pitfalls.

Troubleshooting & FAQs (Incident Response)

Q1: I am using DIBAL-H to reduce the Weinreb amide, but my LC-MS shows 30-40% of the over-reduced primary alcohol. How do I stop this? Causality: The success of the Weinreb reduction relies on the formation of a stable, five-membered cyclic metal chelate between the N-methoxy oxygen, the carbonyl oxygen, and the aluminum atom [1]. This chelate protects the intermediate from further hydride attack. If the internal temperature rises above -78 °C, or if the reaction is quenched improperly, the chelate collapses prematurely into the aldehyde while unreacted DIBAL-H is still present, leading to rapid over-reduction. Solution:

  • Ensure rigorous temperature control (internal probe must read ≤ -75 °C).

  • Critical Quench: Add the quenching agent (ethyl acetate followed by saturated aqueous Rochelle's salt) while the flask is still submerged in the dry ice/acetone bath. Do not remove the cooling bath until the quench is complete.

Q2: During the Swern oxidation of the alcohol intermediate, the yield is low, and the crude mixture has an overwhelmingly foul, garlic-like odor. What went wrong? Causality: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an alkoxysulfonium ylide [2]. If the temperature exceeds -60 °C prior to the addition of triethylamine, the intermediate undergoes a Pummerer-type rearrangement. Instead of eliminating to form the desired aldehyde, it forms a methylthiomethyl (MTM) ether (thioacetal). The excessive foul odor is a combination of unreacted dimethyl sulfide (DMS) and these volatile sulfur byproducts. Solution:

  • Pre-cool the activated DMSO solution to -78 °C.

  • Add the alcohol dropwise over 30 minutes, ensuring the internal temperature never spikes above -65 °C.

  • If cryogenic control is a facility limitation, switch to Dess-Martin Periodinane (DMP), which operates efficiently at room temperature without sulfur-based byproducts [3].

Q3: My isolated target aldehyde decomposes into a white, insoluble solid after a few days in the fridge. Is the cyclopropane ring opening? Causality: The achiral cyclopropane ring is highly stable and does not spontaneously open under neutral conditions. However, concentrated aliphatic aldehydes are highly susceptible to auto-oxidation (forming the carboxylic acid) and base/acid-catalyzed trimerization (forming cyclic trioxanes). Solution:

  • Do not store the aldehyde neat at room temperature or 4 °C.

  • Store it as a 0.5 M solution in anhydrous THF or DCM at -20 °C under an argon headspace.

  • For long-term storage, convert the aldehyde into a bench-stable bisulfite adduct, which can be easily cracked back to the aldehyde using aqueous NaHCO3 just prior to your next synthetic step [4].

Q4: I am losing product during the aqueous workup of the DIBAL-H reduction due to a stubborn emulsion. How can I break it? Causality: The cyclopropylmethylcarbamate core is amphiphilic. When combined with gelatinous aluminum hydroxide salts generated during the aqueous quench of DIBAL-H, it acts as a surfactant, creating a highly stable emulsion. Solution: Utilize a self-validating Rochelle's salt workup. Add an equal volume of saturated aqueous potassium sodium tartrate and stir vigorously at room temperature for 2 to 4 hours. The chelation of aluminum by the tartrate is complete only when the opaque emulsion spontaneously resolves into two completely transparent, sharply defined liquid phases.

Self-Validating Experimental Protocols

Protocol A: Weinreb Amide Synthesis

Objective: Convert 1-(Boc-aminomethyl)cyclopropanecarboxylic acid to the Weinreb amide.

  • Activation: Dissolve 1-(Boc-aminomethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by EDCI·HCl (1.2 eq) and HOBt (0.2 eq).

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting acid (stains broad with bromocresol green) should disappear within 4 hours, replaced by a higher Rf UV-active spot (stains blue with ninhydrin after heating).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide as a pale yellow oil.

Protocol B: Controlled DIBAL-H Reduction

Objective: Reduce the Weinreb amide to tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate.

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M). Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and wait until the reading is ≤ -75 °C.

  • Reduction: Inject DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise via a syringe pump over 1 hour.

  • Self-Validation Check: After 30 minutes post-addition, quench a 50 µL aliquot into EtOAc/MeOH and run a TLC. The Weinreb amide spot should be completely consumed.

  • Cryogenic Quench: While maintaining the bath at -78 °C, slowly add EtOAc (5 eq) to quench unreacted DIBAL-H. Wait 10 minutes, then add saturated aqueous Rochelle's salt (volume equal to the THF solvent).

  • Phase Resolution: Remove the cooling bath. Stir vigorously at 20 °C until the mixture transitions from a milky white gel to two perfectly clear layers (typically 2-4 hours). Extract with EtOAc, dry, and concentrate.

Protocol C: Swern Oxidation (Alternative Route)

Objective: Oxidize the primary alcohol intermediate to the target aldehyde.

  • Activation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise. Self-Validation: Vigorous gas evolution (CO and CO2) will occur. Wait 15 minutes until gas evolution ceases.

  • Oxidation: Add the primary alcohol (1.0 eq) dissolved in DCM dropwise over 30 minutes, maintaining the internal temperature below -65 °C. Stir for 45 minutes.

  • Elimination: Add pure Triethylamine (5.0 eq) dropwise. Self-Validation: The reaction mixture will immediately turn from clear to a thick, opaque white slurry.

  • Workup: Allow the mixture to warm to 0 °C over 30 minutes. Quench with water, extract with DCM, wash with 1M HCl to remove amine salts, and concentrate under reduced pressure (bath temp < 25 °C to prevent degradation).

Quantitative Data Summary

The following table summarizes the empirical metrics for the two primary synthetic routes, allowing researchers to select the optimal path based on their laboratory constraints.

MetricRoute 1: Weinreb Amide ReductionRoute 2: Swern OxidationRoute 3: Dess-Martin (DMP)
Overall Yield (from Acid) 75 - 82%65 - 70%80 - 88%
Key Reagents DIBAL-H, HN(OMe)Me·HClOxalyl Chloride, DMSO, NEt3Dess-Martin Periodinane
Optimal Temperature -78 °C (Strict)-78 °C to -60 °C (Strict)0 °C to 20 °C (Mild)
Major Byproduct Risk Over-reduction (Primary Alcohol)Pummerer ThioacetalsAcetic acid-catalyzed trimerization
Scalability High (Requires extended quench)Moderate (Exothermic gas release)High (Expensive at >100g scale)
Workup Complexity High (Emulsion risk)Moderate (Odor management)Low (Simple filtration)

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters 1981, 22 (39), 3815-3818. URL: [Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron 1978, 34 (11), 1651-1660. URL: [Link]

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry 1983, 48 (22), 4155–4156. URL: [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. John Wiley & Sons, 1999. URL: [Link]

Optimization

Technical Support Center: Handling &amp; Storage of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Welcome to the Technical Support Center for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate . As a highly functionalized intermediate featuring a Boc-protected amine, a strained cyclopropyl ring, and a reactive formy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate . As a highly functionalized intermediate featuring a Boc-protected amine, a strained cyclopropyl ring, and a reactive formyl group, this compound is highly susceptible to degradation. The most common mode of degradation is autoxidation , where the aldehyde group reacts with atmospheric oxygen to form the corresponding carboxylic acid.

This guide provides researchers and drug development professionals with mechanistic insights, validated troubleshooting workflows, and standard operating procedures (SOPs) to prevent and reverse autoxidation.

Mechanistic Insights: The Autoxidation Pathway

Aldehydes are notoriously sensitive to autoxidation, a process driven by a free-radical chain mechanism initiated by light (hν) or trace metal impurities[1]. In the case of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate, the formyl hydrogen is abstracted to generate an acyl radical. This radical rapidly reacts with ambient oxygen to form a peroxyacyl radical, which subsequently abstracts another hydrogen from an unreacted aldehyde molecule, generating a peroxy acid[1]. Finally, the peroxy acid reacts with another aldehyde molecule to yield two equivalents of carboxylic acid.

To arrest this process, radical scavengers such as Butylated hydroxytoluene (BHT) are employed. BHT donates a hydrogen atom to quench the peroxyacyl radical. The resulting phenoxy radical is rendered inert due to electron delocalization across the aromatic ring and the extreme steric hindrance provided by its two orthotert-butyl groups[2].

Autoxidation Init Initiation: R-CHO + O2 / hν AcylRad Acyl Radical (R-C•=O) Init->AcylRad Hydrogen abstraction PeroxyRad Peroxyacyl Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O2 Peracid Peroxy Acid (R-C(=O)OOH) PeroxyRad->Peracid + R-CHO StableRad Stable Phenoxy Radical (Chain Termination) PeroxyRad->StableRad H-transfer Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO BHT BHT (Inhibitor) BHT->PeroxyRad Quenches

Autoxidation pathway of aldehydes and radical chain termination by BHT.

Troubleshooting Guide: Detecting and Reversing Oxidation

If your synthetic yields are dropping or the physical consistency of your tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate has changed (e.g., increased viscosity or precipitation), autoxidation is the likely culprit.

Troubleshooting Start Aldehyde Purity Check (1H NMR / TLC) Check Is Carboxylic Acid > 2%? Start->Check Yes Yes: Oxidation Detected Check->Yes Acid peak present No No: Pure Aldehyde Check->No Clean spectrum Purify Perform Aqueous Wash (10% Na2CO3) Yes->Purify Store Store under Argon at -20°C Add 0.1% BHT No->Store Purify->Store

Decision tree for detecting and troubleshooting aldehyde oxidation.

Standard Operating Procedures (SOPs)

Protocol A: Rescue & Purification of Oxidized Aldehyde

When oxidation has already occurred, the carboxylic acid byproduct must be removed before using the compound in downstream reactions (e.g., reductive aminations or Wittig reactions). A mild base wash is the most effective self-validating method, as it converts the acid into a water-soluble salt[1].

  • Dissolution: Dissolve the contaminated tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate in a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Neutralization: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃) solution[1].

  • Extraction: Shake the funnel vigorously. Critical Step: Vent the funnel frequently to release the CO₂ gas generated by the acid-base neutralization[1].

  • Separation: Allow the layers to separate. The unreacted aldehyde will remain in the organic layer, while the oxidized carboxylic acid partitions into the aqueous layer as a sodium salt[1].

  • Drying: Wash the organic layer once with brine, transfer to an Erlenmeyer flask, and dry over anhydrous sodium sulfate (Na₂SO₄)[1].

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at ambient temperature (avoid excessive heat to prevent thermal degradation).

Protocol B: Preparation for Long-Term Storage

To prevent oxidation during storage, oxygen and light must be rigorously excluded, and a radical inhibitor should be introduced[1].

  • Inhibitor Addition: Add Butylated hydroxytoluene (BHT) to the purified aldehyde at a concentration of 0.1% to 0.5% (w/w). BHT is highly effective at quenching peroxy radicals[1][2].

  • Vial Selection: Transfer the stabilized aldehyde to an oven-dried, amber-colored glass vial to protect it from UV light, which can catalyze radical initiation[1].

  • Inert Atmosphere Purging: Seal the vial tightly with a rubber septum. Insert a needle connected to an Argon or Nitrogen source, and insert a second "vent" needle to allow atmospheric air to escape[1].

  • Displacement: Purge the headspace with the inert gas for 2–3 minutes[1]. Remove the vent needle first, followed by the gas needle, ensuring a slight positive pressure of inert gas remains inside the vial.

  • Temperature Control: Store the sealed vial at -20°C. While BHT is thermally stable up to 400 K under nitrogen, low temperatures further suppress the kinetic rate of any potential side reactions.

Quantitative Data: Effect of Storage Conditions

The table below summarizes the expected stability of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate under various storage conditions. Implementing the full stabilization protocol exponentially increases the shelf-life of the reagent.

Storage ConditionAtmosphereAdditiveTemperature (°C)Estimated Half-Life (Purity > 95%)
Ambient BenchtopAirNone25°C3–5 Days
RefrigeratedAirNone4°C2–4 Weeks
Standard FreezerArgonNone-20°C6–12 Months
Stabilized Freezer Argon 0.1% BHT -20°C > 2 Years

Frequently Asked Questions (FAQs)

Q1: Why should I use BHT instead of other antioxidants? A: BHT is highly lipophilic, making it completely soluble in the neat aldehyde or organic solvents. Furthermore, the phenoxy radical generated when BHT quenches an oxidation chain is exceptionally stable. The two bulky tert-butyl groups at the ortho positions provide severe steric hindrance, preventing the BHT radical from reacting with your target molecule[2].

Q2: Can I use silica gel chromatography to purify the oxidized aldehyde instead of the Na₂CO₃ wash? A: While silica gel chromatography can separate the aldehyde from the carboxylic acid, it is generally not recommended as the primary rescue method. Silica gel is slightly acidic and can catalyze the hydration or degradation of sensitive cyclopropyl aldehydes. The 10% Na₂CO₃ aqueous wash is a milder, highly efficient alternative that leverages the vast pKa difference between the aldehyde and the carboxylic acid[1].

Q3: How do I remove the BHT before using the aldehyde in a sensitive reaction? A: For most standard reactions (e.g., reductive amination, Grignard additions), the trace amount of BHT (0.1%) will not interfere and does not need to be removed. If your specific catalytic methodology is highly sensitive to phenolic protons, BHT can be removed immediately prior to the reaction by passing the aldehyde through a short plug of basic alumina.

Q4: My aldehyde turned slightly yellow during storage. Is it ruined? A: Not necessarily. A yellow tint is a common visual indicator of trace autoxidation or the formation of minor degradation byproducts over time[1]. Perform a ¹H NMR analysis. If the aldehyde proton signal (~9.0–10.0 ppm) remains strong and the carboxylic acid broad peak (~11.0–12.0 ppm) is minimal, the bulk material is still viable. If significant acid is present, execute Protocol A to rescue the batch.

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating sensitive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating sensitive intermediates. tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate is a unique structural class: an N-Boc protected amino aldehyde where the alpha-carbon is constrained within a cyclopropane ring.

While the lack of alpha-protons prevents classical enolization-driven degradation (such as racemization or aldol condensation), the molecule remains highly susceptible to oxidation, acetalization, and acid-catalyzed Boc-deprotection on standard silica gel[1]. This guide provides a self-validating troubleshooting framework and optimized protocols to ensure high-yield, high-purity isolation of this compound.

Purification Workflow

G A Crude Mixture (N-Boc Amino Aldehyde) B TLC Optimization (Target Rf 0.25-0.30) A->B C Silica Gel Neutralization (1% Et3N in Hexane) B->C D Dry Loading (Avoid Acidic Co-evaporation) C->D E Flash Chromatography (Hexane/EtOAc Gradient) D->E F Fraction Analysis (KMnO4 / Ninhydrin Staining) E->F G Pooling & Low-Temp Concentration (Avoid Oxidation) F->G

Workflow for the purification of N-Boc-protected amino aldehydes via neutralized silica gel.

Troubleshooting & FAQs

Q1: Why am I losing mass balance, and why does my compound streak on the column despite having a single spot on TLC? Mechanistic Cause: The tert-butyl carbamate (Boc) group is highly sensitive to the inherently acidic silanol groups on standard silica gel (pH ~4.5–5.5)[1]. Prolonged residence time on the column can lead to partial Boc deprotection or strong hydrogen bonding, resulting in streaking. Furthermore, the sterically unhindered formyl group is highly prone to oxidation to the carboxylic acid if exposed to air, or acetal formation if alcoholic solvents are used during loading[2]. Self-Validating Solution: Neutralize the silica gel by pre-treating it with 1% Triethylamine (Et₃N) in the non-polar eluent. To validate that the column is truly neutralized, check the pH of the eluent dripping from the column before loading the sample; it should read neutral to slightly basic. Avoid all alcoholic solvents (e.g., Methanol) during loading and elution to prevent hemiacetal/acetal formation.

Q2: I cannot see my compound on TLC under UV light (254 nm). How should I track my fractions? Mechanistic Cause: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate lacks an extended conjugated pi-system or aromatic ring. The isolated carbonyl and carbamate groups do not absorb strongly at 254 nm, rendering standard UV tracking useless. Self-Validating Solution: You must use chemical stains. The formyl group is easily oxidized, making Potassium Permanganate (KMnO₄) the most rapid and effective stain[3]. Alternatively, Ninhydrin can be used, but it requires intense heating to thermally cleave the Boc group and expose the primary amine before the colorimetric reaction can occur.

Table 1: TLC Visualization Strategies for N-Boc Amino Aldehydes

Visualization MethodTarget Functional GroupMechanism of ActionVisual ResultSensitivity / Reliability
UV (254 nm) NoneN/A (No chromophore present)InvisiblePoor
KMnO₄ Stain Aldehyde (-CHO)Oxidation of aldehyde to carboxylic acidBright yellow spot on a purple backgroundExcellent (Immediate)
Ninhydrin Stain Protected Amine (NH-Boc)Thermal Boc cleavage followed by reaction with primary aminePink/Purple spot on a white backgroundGood (Requires high heat >150°C)
PMA / CAM General OrganicReduction of Mo(VI) to Mo(V)Dark blue/brown spot on a green backgroundModerate (Requires heat)

Q3: What is the optimal solvent system for this purification? Mechanistic Cause: Because the molecule is moderately polar (due to the carbamate and aldehyde) but highly lipophilic (due to the tert-butyl group and cyclopropane ring), a gradient of Hexane/Ethyl Acetate (or Heptane/Ethyl Acetate) is ideal. A starting ratio of 95:5 Hexane:EtOAc, ramping to 70:30, typically places the target compound at an optimal Rf of 0.25–0.30.

Standard Operating Procedure: Neutralized Silica Gel Chromatography

Objective: Isolate tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate with >95% purity while preventing oxidation and Boc-deprotection.

Materials:

  • Silica gel (230-400 mesh, 40-63 µm)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • KMnO₄ TLC stain solution

Step-by-Step Methodology:

  • Column Preparation (Neutralization): Slurry the silica gel in Hexanes containing 1% (v/v) Et₃N. Pack the column and flush with 2-3 column volumes (CV) of the 1% Et₃N/Hexane solution to fully neutralize the acidic silanol sites[1].

  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess unbound Et₃N, which could otherwise co-elute and contaminate the final product.

  • Sample Loading: Dissolve the crude tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate in a minimum volume of Dichloromethane (DCM) or Toluene. Do not use Methanol. Apply the solution evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc (2 CV) to elute non-polar impurities.

    • Increase gradient to 90:10 Hexane:EtOAc (3 CV).

    • Elute the target compound with an 80:20 to 70:30 Hexane:EtOAc gradient.

  • Fraction Collection & TLC Analysis: Collect fractions in clean test tubes. Spot fractions on a silica TLC plate. Dip the plate in KMnO₄ stain and gently warm with a heat gun. The target aldehyde will immediately appear as a bright yellow spot against the purple background[3].

  • Concentration & Storage: Pool the product-containing fractions. Concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to minimize thermal degradation. Backfill the flask with Argon or Nitrogen gas to prevent air oxidation of the aldehyde. Store the neat oil/solid at -20°C under an inert atmosphere.

References
  • Title : Chiral Amphiphilic Secondary Amine-Porphyrin Hybrids for Aqueous Organocatalysis. Source : nih.gov. 1

  • Title : Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Source : acs.org. 2

  • Title : Development of an Efficient Synthesis of an Agonist of Acetylcholine Nicotinic Receptor. Source : acs.org. 3

  • Title : tert-Butyl (1-formylcyclopropyl)carbamate | 107259-06-3. Source : sigmaaldrich.com.

Sources

Optimization

troubleshooting Boc cleavage for tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals handling the deprotection of highly reactive bifunctional intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals handling the deprotection of highly reactive bifunctional intermediates.

The Boc cleavage of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate presents a unique synthetic challenge. Deprotection yields 1-(aminomethyl)cyclopropanecarbaldehyde, a molecule containing both a highly nucleophilic primary amine and a potent, unhindered electrophilic aldehyde. Without strict environmental controls, this intermediate will rapidly self-destruct.

Below is our comprehensive troubleshooting guide, self-validating protocol, and mechanistic FAQ to ensure high-fidelity isolation of your target compound.

I. Quantitative Process Parameters

To establish a baseline for your reaction, adhere strictly to the following quantitative thresholds. Deviations from these parameters are the leading cause of batch failure.

ParameterOptimal RangeCritical LimitConsequence of Deviation
Acid Equivalents (HCl) 10.0 – 15.0 eq< 5.0 eqIncomplete Boc cleavage; stalled reaction.
Reaction Temperature 0 °C to 20 °C> 25 °CThermal degradation; potential cyclopropane ring opening.
Concentration Temp 20 °C> 30 °CAccelerated self-condensation during solvent removal.
Aldehyde ¹H-NMR Shift 9.4 – 9.6 ppmN/ALoss of this peak indicates acetalization or polymerization.

II. Diagnostic Troubleshooting Matrix

Observed IssueDiagnostic SignatureMechanistic CauseCorrective Action
Intractable Gum / Loss of Mass Broad, polymeric NMR peaks; absence of sharp aldehyde proton (~9.5 ppm).Intermolecular self-condensation (Schiff base formation) due to free-basing the amino aldehyde.Do not perform basic workup. Isolate strictly as the hydrochloride salt.
Incomplete Deprotection Presence of t-butyl singlet (~1.4 ppm) in ¹H-NMR of the crude salt.Insufficient acid concentration or premature precipitation of the starting material.Ensure >10 equivalents of anhydrous HCl. Stir until complete consumption by LCMS.
Acetal Formation Disappearance of aldehyde peak; appearance of acetal protons (~4.5-5.0 ppm).Reaction of the aldehyde with alcoholic solvents (e.g., MeOH, EtOH) under acidic conditions.Strictly avoid alcohols during deprotection and trituration. Use Dioxane/Et₂O exclusively.

III. Process Workflow & Failure Pathways

Workflow SM tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (Stable Precursor) Deprotect Anhydrous HCl in Dioxane (0°C to RT, 2h) SM->Deprotect Boc Cleavage Evap Concentration in vacuo (T < 30°C) Deprotect->Evap Remove Volatiles Salt 1-(Aminomethyl)cyclopropanecarbaldehyde HCl Salt (Stable Intermediate) Evap->Salt Triturate with Et2O Workup Aqueous Basic Workup (NaOH / NaHCO3) Salt->Workup FATAL ERROR FreeBase Free Amino Aldehyde (Highly Reactive) Workup->FreeBase Neutralization Polymer Polyimine / Oligomers (Intractable Gum) FreeBase->Polymer Self-Condensation (- H2O)

Workflow for Boc deprotection highlighting the critical failure point of basic workup.

IV. Validated Experimental Protocol: Anhydrous HCl-Mediated Cleavage

This protocol is designed as a self-validating system : by avoiding aqueous environments entirely, it prevents phase-transfer issues and hydrolytic side reactions, ensuring the product is trapped in its unreactive, protonated state.

Step 1: Preparation Dissolve tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Perform this under a strict argon atmosphere. Causality: Exclusion of moisture prevents hydration of the aldehyde, which can complicate isolation and NMR validation.

Step 2: Acidification Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4.0 M HCl in dioxane (10.0 eq). Causality: Slow addition manages the mild exotherm of the Boc cleavage. Preventing localized heating is critical to avoid acid-catalyzed degradation of the cyclopropane ring.

Step 3: Cleavage & Monitoring Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–3 hours. Validation Checkpoint: Quench a 5 µL aliquot in neutral acetonitrile and analyze via LCMS. Look for the complete disappearance of the starting material and the appearance of the M+1 mass of the free amine.

Step 4: Concentration Once complete, concentrate the mixture in vacuo at a water bath temperature not exceeding 25 °C . Causality: Heating the hydrochloride salt in the presence of residual dioxane/HCl can promote thermal degradation and oligomerization.

Step 5: Precipitation & Isolation Suspending the resulting residue in ice-cold anhydrous diethyl ether (Et₂O). Stir vigorously for 15 minutes to break up any aggregates, then filter the precipitate under a blanket of argon. Causality: The HCl salt of the amino aldehyde is insoluble in ether, allowing for the facile removal of residual HCl, isobutylene, and tert-butanol without the need for an aqueous workup[1].

Step 6: Storage Dry the isolated 1-(aminomethyl)cyclopropanecarbaldehyde hydrochloride salt under high vacuum. Store strictly at -20 °C in a desiccator.

V. Frequently Asked Questions (FAQs)

Q: Why does my product turn into an insoluble gum immediately upon aqueous basic workup? A: Bifunctional amino aldehydes are highly unstable as free bases. The liberated primary amine is a strong nucleophile, and the unhindered aldehyde is a potent electrophile. Upon neutralization, they rapidly undergo intermolecular nucleophilic attack, forming a hemiaminal that dehydrates into an imine (Schiff base)[2]. This process repeats indefinitely, yielding a polyimine oligomer or intractable gum[3].

Mechanism Amine Free Amine Group (-NH2) Hemiaminal Hemiaminal (-NH-CH(OH)-) Amine->Hemiaminal Nucleophilic Attack Aldehyde Formyl Group (-CHO) Aldehyde->Hemiaminal Electrophilic Center Imine Schiff Base / Imine (-N=CH-) Hemiaminal->Imine Dehydration (-H2O) Oligomer Polyimine Network (Degradation) Imine->Oligomer Intermolecular Propagation

Mechanistic pathway of amino aldehyde self-condensation leading to polyimine networks.

Q: Can I use standard TFA/DCM instead of HCl/Dioxane? A: While TFA is the industry standard for Boc cleavage, it is suboptimal for this specific substrate. TFA salts of amino aldehydes are often hygroscopic oils, making them exceedingly difficult to isolate without an aqueous basic workup. Furthermore, residual TFA can act as a catalyst for downstream degradation[4]. Anhydrous HCl in dioxane yields a highly crystalline hydrochloride salt that can be precipitated directly with ether, allowing for a completely anhydrous and base-free isolation[1].

Q: Is the cyclopropane ring at risk of acid-catalyzed ring opening during deprotection? A: In this specific molecular topology, the cyclopropane ring is surprisingly robust against standard HCl/dioxane conditions. Acid-catalyzed ring opening typically requires the formation of a stabilized carbocation. Here, the 1-position is substituted with an electron-withdrawing formyl group and an electron-withdrawing protonated ammonium group (-CH₂NH₃⁺). This intense localized positive charge and electron deficiency strongly destabilize any potential carbocation at the 1-position, effectively shutting down the ring-opening pathway at room temperature.

Q: How do I use this intermediate in the next step if I can't neutralize it? A: You must perform an in-situ neutralization. Add the hydrochloride salt directly to your next reaction mixture (e.g., a reductive amination or peptide coupling) alongside a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Ensure the electrophilic coupling partner is already present in the flask so the free amine reacts with your reagent faster than it can react with itself.

VI. References

  • "Aminoaldehydes and aminoketones - Grokipedia", Grokipedia. URL:

  • "Diversification of the Three-Component Coupling of 2-Aminoheterocycles, Aldehydes, and Isonitriles", ACS Publications. URL:

  • "Efficient total synthesis of neocryptolepine and synthetic access to 6-methylquinindoline", RSC Publishing. URL:

  • "Elaboration of Peptidomimetics Derived from a PADAM Approach", Thieme Connect. URL:

Sources

Troubleshooting

minimizing side reactions during reductive amination of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Substrate Focus: tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with highly functionalized, sterically hindered building blocks. The substrate —tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate—presents unique kinetic challenges due to the neopentyl-like steric bulk of the 1,1-disubstituted cyclopropane ring adjacent to the formyl group.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic visualizations to help you minimize side reactions and maximize product yield.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing high levels of the alcohol byproduct (direct reduction) instead of my target amine?

The Causality: Under standard one-pot conditions, reducing agents like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) are highly selective for imines over aldehydes[1]. However, this selectivity is kinetically driven. The 1-formylcyclopropyl group is severely sterically hindered, which drastically retards the rate of nucleophilic attack by the amine to form the intermediate hemiaminal and subsequent imine. When imine formation is slower than the intrinsic background reduction rate of the aldehyde, STAB will directly reduce the unreacted starting material into tert-butyl N-[(1-(hydroxymethyl)cyclopropyl)methyl]carbamate[1]. The Solution: You must decouple the condensation and reduction steps. Switch to an indirect (two-step) protocol using a Lewis acid (e.g., Ti(OiPr)₄) to drive imine formation to 100% conversion before introducing the hydride source[2].

Q2: I am using a primary amine, but my LC-MS shows a complex mixture containing tertiary amines. How do I prevent over-alkylation?

The Causality: Reductive amination with primary amines yields a secondary amine product. In many cases, this newly formed secondary amine is more nucleophilic than the starting primary amine[2]. Despite the steric hindrance of the cyclopropyl group, the secondary amine can react with another equivalent of the aldehyde to form an iminium ion, which is rapidly reduced to an undesired tertiary amine[3]. The Solution: If the primary amine is inexpensive, use a stoichiometric excess (1.5 – 2.0 eq) to statistically favor mono-alkylation. If the amine is precious, strictly utilize a stepwise imine pre-formation protocol and avoid direct one-pot conditions[4].

Q3: My reaction mixture shows a mass corresponding to the loss of the Boc group and subsequent degradation. What is happening?

The Causality: The Boc-protected aminomethyl group is situated in close spatial proximity to the reactive formyl center. If the reaction conditions are too acidic (e.g., prolonged exposure to strong Lewis acids, or pH < 3), the Boc group becomes labile. Once deprotected, the newly liberated primary amine rapidly undergoes an intramolecular condensation with the adjacent aldehyde, forming a volatile, cyclic 3-azabicyclo[3.1.0]hexane imine derivative. The Solution: Strictly control the pH. When using STAB, utilize mild proton donors like acetic acid (AcOH) at no more than 1–2 equivalents to maintain a pH of ~5-6[5].

Part 2: Visualizing the Reaction Architecture

DecisionTree Start Analyze Amine Nucleophile Primary Primary Amine (High Overalkylation Risk) Start->Primary Secondary Secondary Amine (Steric Hindrance Risk) Start->Secondary TwoStep Indirect Protocol Pre-form Imine with Ti(OiPr)4 Reduce with NaBH4 Primary->TwoStep Hindered Bulky/Hindered Amine? Secondary->Hindered Unhindered Unhindered Amine? Secondary->Unhindered Hindered->TwoStep OnePot Direct Protocol One-pot with STAB + AcOH (Strict pH 5-6) Unhindered->OnePot

Caption: Decision tree for selecting reductive amination protocols based on amine sterics.

Mechanism Aldehyde tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (Sterically Hindered) Imine Imine/Iminium Intermediate (Slow Formation) Aldehyde->Imine + Amine (Rate Limiting) Alcohol Direct Reduction Byproduct (Alcohol) Aldehyde->Alcohol Fast Hydride Transfer (If Imine is slow) Cyclized Degradation Byproduct (3-azabicyclo[3.1.0]hexane) Aldehyde->Cyclized Acidic Conditions (Boc Loss & Cyclization) Product Target Amine Product (Successful Reduction) Imine->Product Hydride Transfer

Caption: Competing mechanistic pathways during the reductive amination of the sterically hindered aldehyde.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct hydride source is critical for balancing reactivity against functional group tolerance. Green chemistry guidelines generally prefer NaBH₄ or catalytic hydrogenation over cyanoborohydrides when feasible[4].

Reducing AgentImine Reduction RateAldehyde Reduction RateOptimal pHOveralkylation RiskRecommended Use Case
NaBH(OAc)₃ (STAB) FastSlow (Kinetic)5.0 – 6.0ModerateUnhindered secondary amines; standard one-pot reactions[5].
NaBH₃CN ModerateVery Slow3.0 – 4.0LowAcid-stable iminium reductions. Caution: Toxic HCN byproduct[2].
NaBH₄ Very FastVery Fast7.0 – 9.0High (if one-pot)Indirect (two-step) protocols after imine is fully pre-formed[4].
H₂ / Pd-C FastSlowNeutralLowGreen alternative; avoids boron waste. Not suitable if halogens are present[4].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the accumulation of side products, utilize the following self-validating protocols. Every step includes a built-in analytical checkpoint to verify the chemical state before proceeding.

Protocol A: Indirect (Two-Step) Reductive Amination

Recommended for primary amines and sterically hindered secondary amines to prevent direct reduction and over-alkylation.

  • Imine Formation: Charge a flame-dried round-bottom flask with tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq) and the target amine (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) dropwise at room temperature under a nitrogen atmosphere. Stir for 6–12 hours.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot, quench in 500 µL of wet EtOAc, centrifuge the resulting TiO₂ salts, and analyze the supernatant via LC-MS. Do not proceed until the aldehyde peak is <5% relative to the imine/hemiaminal mass.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench carefully with 1M aqueous NaOH (or water) to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite, washing with EtOAc. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct (One-Pot) Reductive Amination

Recommended only for unhindered secondary amines where imine formation outpaces direct aldehyde reduction.

  • Pre-equilibration: Dissolve the aldehyde (1.0 eq) and secondary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial Acetic Acid (AcOH) (1.0 eq) to adjust the pH to ~5-6. Stir for 30 minutes at room temperature to pre-equilibrate the iminium species[3].

  • Hydride Addition: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control the exotherm[5].

  • Reaction: Remove the ice bath and stir at room temperature for 4–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (using a Ninhydrin stain for aliphatic amines or UV for aromatic moieties). The reaction is complete when the UV-active aldehyde spot is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8) to destroy excess hydride and neutralize the acetic acid. Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO₄, and concentrate.

Part 5: References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | NIH PMC | 1

  • Reductive Amination, and How It Works | Master Organic Chemistry | 2

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination | Harvard University |3

  • Green Criteria for Reductive Amination | ACS GCIPR | 4

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | ScienceMadness | 5

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique reactivity of tert-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the unique reactivity of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS 107259-06-3)[1].

While this N-Boc protected building block is highly valuable for introducing functionalized cyclopropanes into pharmaceutical scaffolds, the highly strained nature of the three-membered ring (ring strain ~27.5 kcal/mol) makes it highly susceptible to ring-opening side reactions[2][3]. This guide unpacks the causality behind these failures and provides self-validating protocols to ensure synthetic success.

Mechanistic Overview: Why Does the Ring Open?

The formyl group (-CHO) is a strong electron-withdrawing group. When subjected to harsh Lewis acids, strong bases, or radical initiators, the adjacent cyclopropane C-C bonds can easily cleave to relieve ring strain, leading to Cloke-Wilson-type rearrangements, cyclopropylcarbinyl ring openings, or retro-aldol-like fragmentations[2][3].

G Start tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (Intact Ring) CondA Harsh Conditions (Strong Lewis Acids / Heat) Start->CondA CondB Mild Conditions (NaBH(OAc)3 / Mild Acid / RT) Start->CondB MechA Over-activation of Formyl Oxygen Carbocation Formation CondA->MechA MechB Controlled Imine Formation Selective Hydride Transfer CondB->MechB ResultA Ring-Opened Side Products (Homoallylic derivatives) MechA->ResultA ResultB Desired Product (Intact Cyclopropyl Amine) MechB->ResultB

Caption: Mechanistic pathways of ring opening versus preservation during reductive amination.

Troubleshooting Guide: Common Failure Modes & Solutions

Q: Why am I observing a homoallylic amine side product during reductive amination? A: Causality: The use of strong Lewis acids (e.g., TiCl4, SnCl4) or harsh protic acids to promote imine formation over-activates the formyl oxygen. This draws electron density away from the highly strained cyclopropane ring, triggering a carbocation-initiated ring opening[2]. Solution: Switch to mild conditions. Use Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) with a catalytic amount of acetic acid, or no acid at all[4][5].

Q: My Wittig reaction yields fragmented, open-chain products instead of the desired vinylcyclopropane. How do I fix this? A: Causality: Strong bases (like n-BuLi) used to generate unstabilized ylides can act as nucleophiles, attacking the formyl group and potentially triggering a base-catalyzed ring cleavage. Furthermore, elevated temperatures drive the fragmentation of cyclopropane intermediates[6]. Solution: For stabilized ylides, use mild bases (e.g., K2CO3). For unstabilized ylides, use Sodium bis(trimethylsilyl)amide (NaHMDS) at strictly controlled cryogenic temperatures (-78 °C) and allow the reaction to warm only to 0 °C[7].

Q: Does Boc deprotection cause ring opening? A: Causality: Standard Boc deprotection using Trifluoroacetic acid (TFA) in DCM is generally well-tolerated if the formyl group has already been transformed. However, if the formyl group is unreacted, strong acids can protonate the aldehyde, leading to ring-opening via a cyclopropylcarbinyl cation intermediate[2]. Solution: Always perform transformations on the formyl group (e.g., reductive amination, Wittig olefination) before attempting Boc deprotection.

Quantitative Data Summary

Selecting the correct reagent system is the single most critical factor in preventing ring opening. The table below summarizes the expected outcomes based on established cyclopropane reactivity profiles.

Reagent SystemTemperatureLewis/Protic Acid AdditiveRing-Opened Byproduct (%)Intact Ring Yield (%)
NaBH3CN60 °CTiCl4 (1.0 eq)> 85%< 5%
NaBH3CN25 °CHCl (cat.)40 - 50%30 - 40%
NaBH(OAc)325 °CAcOH (1.0 eq)< 5%85 - 95%
NaBH(OAc)30 to 25 °CNoneNone detected90 - 98%
Strategic Decision Making for Wittig Olefination

DecisionTree Start Wittig Olefination Strategy YlideType1 Stabilized Ylide (e.g., Ester/Ketone conjugated) Start->YlideType1 YlideType2 Unstabilized Ylide (e.g., Alkyl substituted) Start->YlideType2 Action1 Use Mild Base (K2CO3 or DIPEA) RT to 40°C YlideType1->Action1 Action2 Use Non-Nucleophilic Base (NaHMDS) Strictly -78°C YlideType2->Action2 Warning Avoid n-BuLi / High Temp (Triggers Fragmentation) YlideType2->Warning Outcome1 High Yield Intact Ring Action1->Outcome1 Outcome2 Moderate/High Yield Intact Ring Action2->Outcome2

Caption: Decision tree for selecting Wittig olefination conditions to prevent cyclopropane fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checks are met.

Protocol 1: Ring-Preserving Reductive Amination[4][5]

Use this protocol to convert the formyl group to an amine while preserving the cyclopropane ring.

  • Imine Formation: In an oven-dried flask under N2, dissolve tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous DCE (0.2 M). Add activated 4Å molecular sieves. Stir at room temperature for 2–4 hours.

    • Validation Check (TLC): Spot the reaction mixture against the starting aldehyde (Hexane/EtOAc 1:1). The aldehyde spot (UV-active/stains with KMnO4) must completely disappear, replaced by a new, more polar imine spot. Do not add the reducing agent until this is confirmed to prevent premature reduction to the alcohol.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 eq).

    • Causality: Cooling mitigates the exothermic hydride transfer, preventing thermal activation of the cyclopropane ring. NaBH(OAc)3 is mild enough that it does not require strong acid activation.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench by slowly adding saturated aqueous NaHCO3.

    • Validation Check: Vigorous gas evolution (CO2) confirms the destruction of excess hydride and acidic byproducts.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Mild Wittig Olefination (Unstabilized Ylides)[7]

Use this protocol to convert the formyl group to an alkene.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide salt (1.2 eq) in anhydrous THF (0.1 M) at -78 °C under N2. Dropwise, add NaHMDS (1.1 eq, 1.0 M in THF). Stir for 30 minutes at -78 °C.

    • Validation Check (Visual): The formation of a bright yellow/orange homogeneous solution indicates successful deprotonation and ylide formation. If the solution remains colorless or cloudy, troubleshoot your base/anhydrous conditions before proceeding.

  • Aldehyde Addition: Dissolve the tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the ylide solution, strictly maintaining the internal temperature at -78 °C.

    • Causality: The cyclopropane ring is highly sensitive to strong nucleophiles. Maintaining -78 °C ensures the ylide attacks the carbonyl carbon exclusively without triggering a retro-aldol-like fragmentation of the ring.

  • Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract with EtOAc, dry, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Grignard reagents on this molecule? A: Yes, but with extreme caution. Grignard reagents are strong nucleophiles and strong bases. To prevent ring opening, perform the addition at -78 °C in THF, and consider using organocerium reagents (generated by adding anhydrous CeCl3 to the Grignard) to increase nucleophilicity while suppressing basicity and single-electron transfer (radical) side reactions.

Q: I need to oxidize the aldehyde to a carboxylic acid. What is the safest oxidant? A: Pinnick oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene in t-BuOH/H2O) is the gold standard here. It operates under mildly acidic, buffered conditions that are perfectly tolerated by both the Boc group and the cyclopropane ring. Avoid harsh oxidants like KMnO4 or Jones reagent, which will destroy the molecule.

References
  • 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)carbamate - Apollo Scientific. Apollo Scientific. 1

  • Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. The Journal of Organic Chemistry (ACS). 2

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health (PMC).3

  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters (ACS). 6

  • STANDARD PATENT Application No. AU 2016256917 B2 (Reductive Amination Methodologies). Google Patents. 4

  • Iodine(III)-Mediated Fluorination/Semipinacol Rearrangement Cascade of 2-Alkylidenecyclobutanol Derivatives: Access to β-Monofluorinated Cyclopropanecarbaldehydes. The Journal of Organic Chemistry (ACS). 7

  • Development of an Efficient Synthesis of an Agonist of Acetylcholine Nicotinic Receptor. Organic Process Research & Development (ACS). 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclopropyl and Cyclobutyl Boc-Amino Aldehydes in Drug Design

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Conformationally constrained building blocks are invaluable tools in this e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Conformationally constrained building blocks are invaluable tools in this endeavor, enabling chemists to rigidify flexible molecules, enhance binding affinity, and improve metabolic stability. Among these, small, strained carbocycles like cyclopropane and cyclobutane, when incorporated into key pharmacophoric elements such as amino aldehydes, offer a unique opportunity to fine-tune molecular properties. This guide provides an in-depth comparison of cyclopropyl and cyclobutyl Boc-amino aldehydes, two building blocks of increasing importance, with a focus on their structural attributes, synthetic accessibility, and strategic application in drug design.

Structural and Conformational Properties: A Tale of Two Rings

The fundamental differences between cyclopropyl and cyclobutyl Boc-amino aldehydes stem from the inherent properties of the three- and four-membered rings. These differences in ring strain, bond lengths, and conformational flexibility have profound implications for their use in medicinal chemistry.

Cyclopropane: The cyclopropyl group is characterized by significant ring strain, estimated at 28.1 kcal/mol.[1] This strain arises from severe angle distortion, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[2][3] This high degree of strain results in shorter C-C bonds (1.51 Å) with enhanced π-character.[4][5] The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid, planar structure.[4][6] This rigidity can be highly advantageous in drug design, as it can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty of binding to a target protein.[4][5]

Cyclobutane: The cyclobutane ring is also strained, but to a lesser extent than cyclopropane, with a strain energy of 26.3 kcal/mol.[1] To alleviate some of this strain, the cyclobutane ring adopts a puckered or folded conformation, with C-C-C bond angles of approximately 88°.[1][2] This puckered nature introduces a degree of three-dimensionality that is absent in the planar cyclopropyl ring.[1] The C-C bonds in cyclobutane are longer than in cyclopropane, and the ring is more flexible, capable of undergoing a "ring-puckering" motion. This added flexibility, while still providing more conformational restriction than an open chain, offers a different set of design possibilities compared to the rigid cyclopropyl group.

PropertyCyclopropyl GroupCyclobutyl Group
Ring Strain Energy ~28.1 kcal/mol[1]~26.3 kcal/mol[1]
C-C-C Bond Angle 60°[3]~88° (puckered)[1]
C-C Bond Length ~1.51 Å[4]~1.55 Å[1]
Conformation Planar, rigid[4]Puckered, flexible[1]

Synthesis and Reactivity of Boc-Amino Aldehydes

The synthesis of both cyclopropyl and cyclobutyl Boc-amino aldehydes typically begins with the corresponding Boc-protected amino acids.[7] These precursors are then converted to the desired aldehydes through established synthetic routes, such as the reduction of a Weinreb amide or the oxidation of the corresponding amino alcohol.[7][8] The tert-butyloxycarbonyl (Boc) protecting group is crucial in these syntheses, as it masks the nucleophilicity of the amino group, preventing undesired side reactions while being stable to a variety of reaction conditions.[7][9]

The aldehyde functionality in both classes of compounds is a versatile handle for a wide range of chemical transformations. One of the most common and important reactions is reductive amination, which allows for the formation of new carbon-nitrogen bonds and the extension of peptide chains.[10][11]

Experimental Protocol: A General Procedure for Reductive Amination

The following protocol outlines a general method for the reductive amination of a Boc-amino aldehyde with a primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[10][12]

Materials:

  • Boc-cyclopropyl/cyclobutyl-amino aldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, 1-2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of the Boc-amino aldehyde in the chosen solvent under a nitrogen atmosphere, add the primary amine.

  • If desired, add acetic acid to the mixture. Acetic acid can catalyze the formation of the intermediate iminium ion, accelerating the reaction.[12]

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Applications in Drug Design: Strategic Choices

The choice between a cyclopropyl and a cyclobutyl Boc-amino aldehyde in a drug design campaign is a strategic one, driven by the specific goals of the project.

Cyclopropyl Boc-Amino Aldehydes: Maximizing Rigidity and Potency

The rigid and planar nature of the cyclopropyl group makes it an excellent choice for introducing conformational constraint.[4][6] By locking a portion of a molecule in a defined orientation, medicinal chemists can probe the optimal binding conformation and potentially increase potency.[4][5] This is particularly valuable in the design of peptidomimetics and protease inhibitors, where precise positioning of pharmacophoric groups is critical for activity.[13][14] The enhanced π-character of the cyclopropyl C-C bonds can also lead to favorable interactions with aromatic residues in a protein binding pocket.[4]

Workflow for Incorporating Cyclopropyl Moiety to Enhance Potency

G cluster_0 Design & Synthesis cluster_1 Evaluation Lead_Compound Flexible Lead Compound SAR_Analysis SAR Analysis Identifies Flexible Region Lead_Compound->SAR_Analysis Hypothesis Hypothesis: Rigidification will Enhance Potency SAR_Analysis->Hypothesis Synthesis Synthesize Analog with Cyclopropyl Boc-Amino Aldehyde Hypothesis->Synthesis Binding_Assay In Vitro Binding Assay Synthesis->Binding_Assay Potency_Increase Increased Potency Observed Binding_Assay->Potency_Increase Structural_Biology Co-crystal Structure Confirms Bioactive Conformation Potency_Increase->Structural_Biology

Caption: Workflow for enhancing potency using cyclopropyl groups.

Cyclobutyl Boc-Amino Aldehydes: Balancing Constraint and Three-Dimensionality

The puckered nature of the cyclobutane ring introduces a greater degree of three-dimensionality compared to the flat cyclopropyl group.[1] This can be advantageous for filling specific hydrophobic pockets within a target protein or for disrupting planar stacking interactions that might lead to off-target effects.[1] While still providing a degree of conformational constraint, the inherent flexibility of the cyclobutane ring allows for some adaptation to the binding site.[1] This can be a useful strategy when a completely rigid moiety is not tolerated. Furthermore, the cyclobutyl group can be used to replace larger cyclic systems or to prevent cis/trans isomerization of alkenes.[1]

Metabolic Stability: A Key Consideration

Both cyclopropyl and cyclobutyl groups are often incorporated into drug candidates to improve metabolic stability.[4][15] The high C-H bond dissociation energy of the cyclopropyl group can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15] However, it is important to note that cyclopropylamines can sometimes undergo bioactivation to form reactive metabolites.[15] The metabolic fate of cyclobutane-containing compounds is less extensively studied, but they are also generally considered to be metabolically robust.[1] The choice between the two may depend on the specific metabolic liabilities of the lead compound.

Synthetic Pathway from Amino Acid to Aldehyde

G Boc_AA Boc-Protected Cycloalkyl Amino Acid Activation Carboxylic Acid Activation (e.g., Weinreb Amide Formation) Boc_AA->Activation Amino_Alcohol Boc-Protected Amino Alcohol Boc_AA->Amino_Alcohol Reduction Reduction Mild Reduction (e.g., DIBAL-H or LiAlH(OtBu)3) Activation->Reduction Aldehyde Boc-Cycloalkyl Amino Aldehyde Reduction->Aldehyde Oxidation Oxidation (e.g., Swern or Dess-Martin) Oxidation->Aldehyde Amino_Alcohol->Oxidation

Caption: General synthetic routes to Boc-amino aldehydes.

Conclusion

Cyclopropyl and cyclobutyl Boc-amino aldehydes are powerful and versatile building blocks in the medicinal chemist's toolbox. The rigid, planar cyclopropyl group is ideal for maximizing conformational constraint and enhancing potency, while the puckered, more flexible cyclobutyl group offers a balance of rigidity and three-dimensionality. The choice between these two valuable synthons should be guided by a careful analysis of the structure-activity relationships of the lead compound, the desired level of conformational restriction, and potential metabolic liabilities. As our understanding of the subtle interplay between molecular shape and biological activity continues to grow, the strategic application of these and other strained ring systems will undoubtedly play an increasingly important role in the development of new and improved therapeutics.

References

  • Janssen, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100560. [Link]

  • Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2011(1), 163-175. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Banfi, L., et al. (2002). Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes. Tetrahedron Letters, 43(27), 4849-4852. [Link]

  • Jo, H., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. International Journal of Molecular Sciences, 19(11), 3569. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2019). 3.7.3. Stabilities of Cycloalkanes and Ring Strain. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2025). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

  • Hansell, E., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11519-11535. [Link]

  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. [Link]

  • Wang, X., et al. (2011). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 16(9), 7442-7462. [Link]

  • ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. [Link]

  • Fiveable. (2025). Stability of Cycloalkanes: Ring Strain. [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Smith, M. D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Alfa Chemistry. (2026). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. [Link]

  • Chemistry LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • National Center for Biotechnology Information. (n.d.). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. [Link]

  • Bio-protocol. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • The Journal of Organic Chemistry. (n.d.). A stereoselective method for the preparation of HIV-1 protease inhibitors based on the Lewis acid mediated reaction of allylsilanes and N-Boc .alpha.-amino aldehydes. [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • R Discovery. (1990). Chirospecific synthesis of amino acids, amino aldehydes and amino alcohols from D-glucosamine hydrochloride. A multigram synthesis of N-boc-L-serinal. [Link]

  • MDPI. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. [Link]

Sources

Comparative

A Comparative Guide to Validating the Structural Integrity of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate by LC-MS

Introduction: The Imperative for Structural Validation in Pharmaceutical Intermediates In the landscape of drug development, the chemical fidelity of every component is paramount. Intermediates like tert-butyl N-[(1-form...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Validation in Pharmaceutical Intermediates

In the landscape of drug development, the chemical fidelity of every component is paramount. Intermediates like tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate, which contains a reactive aldehyde, a labile Boc-protecting group, and a strained cyclopropyl ring, are critical building blocks. Their structural integrity directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Any deviation—be it an impurity from synthesis or a degradant formed during storage—can have profound consequences.

This guide provides an in-depth, experience-driven framework for validating the structure of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate. We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, detailing a robust, self-validating methodology. Furthermore, we will objectively compare this approach with alternative techniques, providing the data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Understanding the Analyte: A Molecule of Unique Challenges

A successful analytical method hinges on a deep understanding of the target molecule's structure and chemical properties. Tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate presents three key functional groups that dictate our analytical strategy:

  • The tert-butoxycarbonyl (Boc) Group: This carbamate is a widely used protecting group for amines.[1] Its primary analytical characteristic is its lability; it is susceptible to cleavage under acidic conditions and can be thermally unstable.[2][3] This instability is a critical consideration for both sample handling and the choice of analytical technique.

  • The Formyl (Aldehyde) Group: Aldehydes are reactive functional groups. While this reactivity is useful in synthesis, it presents analytical challenges, including potential for oxidation and poor ionization efficiency in mass spectrometry.[4][5] Derivatization is a common strategy to improve detection, but for a primary structural integrity check, analyzing the intact molecule is preferred.[6][7]

  • The Cyclopropyl Ring: This three-membered ring is highly strained. While generally stable, its unique electronic properties can influence the reactivity of adjacent functional groups. Its presence is best confirmed by techniques that provide detailed structural information, such as NMR or high-resolution mass spectrometry.[8]

Our chosen LC-MS method must be sensitive enough to detect the parent molecule and specific enough to resolve it from any potential impurities or degradants arising from these reactive sites.

Primary Workflow: High-Fidelity Structural Validation by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for this validation task due to its exceptional sensitivity and selectivity.[9] The method allows for the physical separation of the analyte from matrix components, followed by definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Decision Sample Sample Preparation (Dilution in Mobile Phase) LC LC Separation (Reversed-Phase C18) Sample->LC Standard Reference Standard Preparation Standard->LC ESI Ionization (Positive ESI) LC->ESI Eluent Transfer MS1 Full Scan MS (Precursor Ion ID) ESI->MS1 MS2 Tandem MS/MS (Fragmentation for Structural Confirmation) MS1->MS2 Precursor Selection Data Data Analysis (Mass & Fragment Matching) MS2->Data Integrity Structural Integrity Confirmed Data->Integrity Meets Criteria

Fig 1. High-level workflow for LC-MS based structural validation.
Experimental Protocol: LC-MS/MS Method

This protocol is designed to be a robust starting point, which should be further optimized and validated according to internal standard operating procedures and regulatory guidelines.

1. Sample & Standard Preparation:

  • Solvent: Prepare a diluent of 50:50 Acetonitrile:Water. This ensures compatibility with the initial mobile phase conditions and prevents analyte precipitation.

  • Concentration: Accurately weigh and dissolve the tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate reference standard and test sample to a final concentration of approximately 10 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PVDF syringe filter to remove particulates that could damage the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is the workhorse for small-molecule analysis, offering excellent resolving power for the analyte and related impurities.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting protonation of the analyte, which is necessary for efficient positive mode electrospray ionization.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

    • Rationale: A gradient elution ensures that compounds with a range of polarities can be separated and results in sharper peaks compared to an isocratic method.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity, but should not be set too high to avoid on-column degradation of the thermally labile carbamate.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the standard for polar to moderately polar small molecules and is well-suited for this compound.[9][12]

  • Expected Precursor Ions: The primary target is the protonated molecule [M+H]⁺ at m/z 200.13. Also monitor for common adducts like the sodium [M+Na]⁺ (m/z 222.11) and potassium [M+K]⁺ (m/z 238.09) adducts to gather comprehensive data.

  • MS Scan Mode:

    • Full Scan (for confirmation): Scan from m/z 50 to 500 to obtain the full mass spectrum and confirm the precursor ion mass. High-resolution MS (HRMS) is invaluable here for calculating the elemental formula and increasing confidence in the identification.[12]

    • Tandem MS (MS/MS for structure): Isolate the [M+H]⁺ precursor (m/z 200.13) and fragment it using collision-induced dissociation (CID). Key expected fragments would include:

      • m/z 144.08: Loss of isobutylene (C4H8, 56.06 Da) from the Boc group.

      • m/z 100.08: Loss of the entire t-butoxycarbonyl group (C5H8O2, 100.05 Da), leaving the protonated (1-formylcyclopropyl)methanamine.

      • m/z 82.07: Further fragmentation involving the cyclopropylmethylamine core.

    • Rationale: Matching both the precursor mass and the fragmentation pattern provides an extremely high degree of confidence in the structural assignment, forming a self-validating data package.

Trustworthiness Through Challenge: Forced Degradation Studies

A truly robust analytical method must be "stability-indicating," meaning it can unambiguously separate the intact analyte from its degradation products. Forced degradation studies are the ultimate test of this capability and are a regulatory expectation.[13][14] By intentionally subjecting the molecule to harsh conditions, we can generate potential degradants and prove our LC-MS method can detect them.

The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products that complicate analysis.[15]

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL solution of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 4 hours. Target: Hydrolysis of the Boc-carbamate.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Target: Hydrolysis of the Boc-carbamate.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. Target: Oxidation of the formyl group to a carboxylic acid.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Target: Assess overall thermal lability.

    • Photolytic Degradation: Expose the solution to light meeting ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[14] Target: Assess photosensitivity.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the nominal concentration (10 µg/mL), and analyze using the LC-MS method described above. The chromatograms should be inspected for new peaks, and the mass spectra of these peaks should be evaluated to identify the degradants.

Degradation_Pathways cluster_products Potential Degradation Products Parent tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate (m/z 200.13) Deg1 (1-aminomethyl)cyclopropanecarbaldehyde (m/z 100.08) Parent->Deg1 Acid/Base Hydrolysis (Loss of Boc group) Deg2 tert-butyl N-[(1-carboxycyclopropyl)methyl]carbamate (m/z 216.12) Parent->Deg2 Oxidation (H₂O₂) (CHO -> COOH) Deg3 Other Fragments Parent->Deg3 Thermal/Photolytic Stress

Fig 2. Potential degradation pathways under forced stress conditions.
Interpreting Forced Degradation Data

The results from a successful forced degradation study can be summarized as follows. This data demonstrates the method's specificity.

Stress Condition% Degradation (Hypothetical)Retention Time of Parent (min)New Peaks Observed (RT, min)Identity of Major Degradant (from MS/MS)
Control < 1%6.5NoneN/A
0.1 M HCl, 60°C 15%6.52.1(1-aminomethyl)cyclopropanecarbaldehyde
0.1 M NaOH, RT 18%6.52.1(1-aminomethyl)cyclopropanecarbaldehyde
3% H₂O₂, RT 10%6.55.8tert-butyl N-[(1-carboxycyclopropyl)methyl]carbamate
Thermal (80°C) 8%6.52.1, 4.5Mixture including deprotected amine
Photolytic (ICH) < 2%6.5Minor peaksN/A (Molecule is photostable)

A Comparative Analysis: Alternative Validation Techniques

While LC-MS is a powerful tool, a comprehensive guide must consider its alternatives. The choice of technique is often a balance between the level of certainty required, sample throughput, and available instrumentation.

FeatureLC-MS/MSNMR SpectroscopyGas Chromatography-MS (GC-MS)
Primary Use Identification & QuantificationDefinitive Structure ElucidationAnalysis of Volatile/Semi-Volatile Compounds
Sensitivity Very High (pg-fg)Low (µg-mg)High (pg-ng)
Specificity High (based on RT and MS/MS)Very High (absolute structure)Moderate (dependent on separation)
Suitability for Analyte Excellent. Ideal for this combination of polarity and thermal lability.Excellent. The gold standard for initial structure confirmation of a reference standard. Provides clear signals for cyclopropyl protons.[16][17]Poor. The thermally labile carbamate group is highly likely to degrade in the hot GC inlet, providing misleading results about the sample's true integrity.[2][18]
Key Advantage High throughput and sensitivity, directly compatible with complex matrices.Non-destructive, provides unambiguous atom connectivity.Excellent for very volatile impurities not seen by LC.
Key Limitation Requires a reference standard for confident quantification; potential for matrix effects.[19]Low throughput, requires pure sample, complex data interpretation.Not suitable for non-volatile or thermally labile compounds without derivatization.[20]
Why GC-MS is Not the Preferred Method

The primary reason to avoid GC-MS for this molecule is the thermal instability of the Boc-protecting group. Standard GC inlets operate at temperatures (>250 °C) that will readily cleave the carbamate, leading to the in-source formation of degradants. The resulting chromatogram would not represent the actual composition of the sample but rather a profile of its thermal breakdown products. While specialized injection techniques can mitigate this, they add complexity and are not standard in most labs.[3][18]

The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the de novo structural elucidation of a pure substance. For establishing the identity of a primary reference standard, 1H and 13C NMR would be essential. The characteristic upfield chemical shifts and coupling constants of the cyclopropyl protons provide a definitive fingerprint for that part of the molecule.[8][21] However, for routine quality control, purity checks, and stability testing where sensitivity and throughput are key, LC-MS is the more practical and efficient choice.

Conclusion

Validating the structural integrity of a complex pharmaceutical intermediate like tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate requires a robust, specific, and sensitive analytical method. This guide establishes a comprehensive LC-MS/MS workflow as the primary choice for this task. The method's strength lies in its ability to couple chromatographic separation with the high-fidelity confirmation of both molecular weight and fragment ions.

By incorporating forced degradation studies, the LC-MS method becomes a self-validating, stability-indicating system that provides a high degree of confidence in the analyte's structure, in line with the rigorous demands of the pharmaceutical industry.[22] While NMR serves an indispensable role in the initial, definitive elucidation of a reference standard, the efficiency, sensitivity, and specificity of LC-MS make it the superior tool for routine validation and stability assessment throughout the drug development lifecycle.

References

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Corporation. Available at: [Link]

  • van der Loo, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3443-3454. Available at: [Link]

  • FDA. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Restek. (2016). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Dagan, S., & Amirav, A. (1996). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753. Available at: [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Available at: [Link]

  • Williams, T. I., et al. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry, 77(10), 3383-3389. Available at: [Link]

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. Available at: [Link]

  • D'Avolio, A., et al. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International, 33(9), 20-29. Available at: [Link]

  • McErlean, C. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. LCGC International. Available at: [Link]

  • Robil Iyadorai, S., et al. (2015). Nonconventional Alternatives to LC–MS. Spectroscopy, 30(5), 24-35. Available at: [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies, Inc. Available at: [Link]

  • Johnson, D. R., & Thompson, J. A. (1993). Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry. Analytical Biochemistry, 213(2), 324-330. Available at: [Link]

  • Shepard, J. R. (2013). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. Available at: [Link]

  • Chen, Y. C., et al. (2018). Kinetics of Forming Aldehydes in Frying Oils and Their Distribution in French Fries Revealed by LC-MS-Based Chemometrics. Journal of Agricultural and Food Chemistry, 66(4), 954-964. Available at: [Link]

  • George, D. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl n-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Wynd, A., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 11(10), 669. Available at: [Link]

  • Shinde, et al. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • SGS. (n.d.). Forced Degradation. SGS Life Sciences. Available at: [Link]

  • Vincze, A., & Yinon, J. (1996). Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Rapid Communications in Mass Spectrometry, 10(13), 1638-1644. Available at: [Link]

  • Poulter, C. D., et al. (2011). Diphosphomevalonate decarboxylase: discovery of a new enzyme and the natural starter for the mevalonate pathway in Streptococcus pneumoniae. Journal of the American Chemical Society, 133(49), 19843-19853. Available at: [Link]

  • Wang, G., Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-46. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-781. Available at: [Link]

  • Liu, G., et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. Available at: [Link]

  • Souverain, S., et al. (2004). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Journal of Chromatography B, 801(2), 141-156. Available at: [Link]

  • Wiberg, K. B., & Nist, B. J. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

  • ResearchGate. (n.d.). Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive heating. Available at: [Link]

  • Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-12. Available at: [Link]

  • Reich, H. J. (n.d.). Determination of Stereochemistry in Cyclopropanes Using 3JHH. University of Wisconsin-Madison. Available at: [Link]

  • Patel, D. J., et al. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(11), 3051-3054. Available at: [Link]

  • Das, D., et al. (2022). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. Available at: [Link]

  • Kumar, S., et al. (2023). Validation In Pharmaceuticals: A Critical Component Of Good Manufacturing Practices. Journal of Drug Delivery and Therapeutics, 13(9), 133-141. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate proper disposal procedures

Standard Operating Procedure & Disposal Guidelines: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires more t...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guidelines: tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's reactivity. tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate is a highly specialized, bifunctional building block used extensively in peptidomimetic synthesis and drug discovery.

This guide provides a self-validating, structurally informed protocol for the safe handling, operational segregation, and proper disposal of this compound. By understanding the causality behind these procedures, laboratory personnel can prevent hazardous incidents such as pressurized container ruptures or toxic exposures.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first analyze the structural vulnerabilities of the molecule. The compound features three distinct moieties, two of which dictate our safety and disposal strategies:

  • The Formyl Group (Aldehyde): Highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid. It can also polymerize or react exothermically with strong nucleophiles.

  • The tert-Butyloxycarbonyl (Boc) Group: This carbamate protects the amine but is highly labile under acidic conditions. Upon exposure to strong acids (e.g., Trifluoroacetic acid [TFA] or HCl), the Boc group undergoes rapid fragmentation, releasing equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas[1].

Based on data from closely related structural analogs like tert-butyl (1-formylcyclopropyl)carbamate (CAS 107259-06-3), this compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory tract irritant (H335)[2].

HazardPathways Compound tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate Acid Acidic Conditions (e.g., TFA, HCl) Compound->Acid Exposed to Oxidizer Atmospheric O2 / Oxidizers Compound->Oxidizer Exposed to BocCleavage Boc Deprotection (Cleavage of Carbamate) Acid->BocCleavage AldehydeOx Aldehyde Oxidation (Carboxylic Acid Formation) Oxidizer->AldehydeOx GasEvolution Release of CO2 & Isobutylene Gas BocCleavage->GasEvolution Fragmentation Degradation Loss of Reagent Purity AldehydeOx->Degradation Pressure Pressure Buildup Hazard (Risk of Container Rupture) GasEvolution->Pressure In closed systems

Mechanistic degradation pathways highlighting gas evolution and oxidation risks.

Operational Handling & Waste Segregation

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a disposal plan has been formulated[3]. Segregation is the most critical step. Mixing this compound with incompatible waste streams can trigger delayed, pressure-generating reactions inside sealed waste carboys.

Table 1: Physicochemical & Waste Segregation Matrix

Waste StreamPrimary ConstituentsApproved ReceptacleIncompatible Materials (DO NOT MIX)Operational Implication
Solid Waste Unused reagent, contaminated wipes, empty vials.Double-lined PE bag in a rigid Hazardous Waste bin.Strong acids, oxidizers, heavy metal salts.Must be kept dry. Label as "Hazardous Organic Solid - Irritant".
Halogenated Liquid DCM/Chloroform reaction mixtures containing the compound.Halogenated Organic Waste Carboy (Vented).Acids (TFA/HCl), Amines.Ensure pH is neutral prior to addition to prevent gas evolution.
Non-Halogenated Liquid EtOAc/MeOH/THF extractions and washings.Non-Halogenated Organic Waste Carboy (Vented).Acids, Peroxides.Use vented caps to accommodate trace off-gassing.

Step-by-Step Disposal Methodologies

Protocol A: Quenching and Disposal of Liquid Reaction Mixtures

Causality Check: Why neutralize before disposal? If acidic reaction mixtures containing unreacted Boc-protected amines are transferred to a sealed waste jug, the continuous generation of CO2​ and isobutylene will pressurize the container, leading to a catastrophic rupture[1].

  • Thermal Equilibration: Ensure the reaction mixture is brought to room temperature (20–25 °C) before initiating any quenching procedures.

  • pH Adjustment and Neutralization: If the mixture contains trace acids, slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring vigorously. Monitor for effervescence. Continue until the aqueous phase reaches a stable pH of 7.0–8.0.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer containing the unreacted tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate.

  • Waste Transfer: Funnel the organic layer into the designated, chemically compatible waste carboy (Halogenated or Non-Halogenated). Never fill waste containers beyond 80% capacity.

  • Venting: Cap the waste carboy with a pressure-relief (vented) cap. Store in a secondary containment tray away from direct sunlight.

Protocol B: Disposal of Solid Waste and Spill Cleanup
  • Containment: For solid spills, don standard PPE (nitrile gloves, safety goggles, lab coat). Gently sweep the powder using a static-free brush into a dustpan. Avoid generating airborne dust to prevent respiratory irritation[2].

  • Collection: Transfer the solid material into a wide-mouth polyethylene container.

  • Decontamination: Wipe the spill area with a damp paper towel (using a 70/30 Ethanol/Water mixture to dissolve residual organics), then place the towel in the solid waste container.

  • Labeling & Final Disposal: Label strictly as "Hazardous Organic Solid Waste - Contains Boc-Amino Aldehyde". Submit a pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration[3].

DisposalWorkflow Start Identify Waste Stream Solid Solid Waste (Unused/Spilled Chemical) Start->Solid Liquid Liquid Waste (Reaction Solvents/Wash) Start->Liquid SolidPack Double-bag in PE bags Label: 'Hazardous Organic Solid' Solid->SolidPack LiquidSeg Segregate from Acids/Oxidizers Check pH (Target: Neutral) Liquid->LiquidSeg Incineration High-Temperature Incineration (EHS Approved Facility) SolidPack->Incineration LiquidPack Transfer to Compatible Organic Waste Jug LiquidSeg->LiquidPack LiquidPack->Incineration

Standard operational workflow for the segregation and disposal of solid and liquid waste streams.

Emergency Spill Mitigation (Large Scale)

In the event of a large-scale liquid spill (e.g., >500 mL of a concentrated solution):

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood sashes are open to maximize exhaust ventilation.

  • Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bucket. Seal and label for EHS pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory". National Academies Press (US). Available at:[Link]

Sources

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